5-Pentadecylresorcinol-d29
Description
BenchChem offers high-quality 5-Pentadecylresorcinol-d29 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Pentadecylresorcinol-d29 including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₂₁H₇D₂₉O₂ |
|---|---|
Molecular Weight |
349.69 |
Synonyms |
5-Pentadecyl-1,3-benzenediol-d29; 3-n-Pentadecyl-5-hydroxyphenol-d29; 5-(n-Pentadecyl)resorcinol-d29; Adipostatin A-d29; Hydrogenated Cardol-d29; _x000B_NSC 776-d29 |
Origin of Product |
United States |
Foundational & Exploratory
5-Pentadecylresorcinol-d29 chemical structure and properties
The following technical guide details the chemical structure, properties, and experimental application of 5-Pentadecylresorcinol-d29 , a critical stable isotope-labeled internal standard used in lipidomics and nutritional epidemiology.
Advanced Stable Isotope Internal Standard for Alkylresorcinol Quantification[1]
Executive Summary
5-Pentadecylresorcinol-d29 (also known as Adipostatin A-d29 or Cardol-d29) is a highly specific, deuterated analog of 5-pentadecylresorcinol.[1] It serves as the "gold standard" Internal Standard (IS) for the quantification of alkylresorcinols (ARs) in biological matrices (plasma, adipose tissue) and food products.[1]
ARs are phenolic lipids used as specific biomarkers for whole-grain wheat and rye intake.[1][2][3][4] The d29-labeled analog is preferred over shorter-chain homologs (like 5-nonadecylresorcinol) because it exhibits identical chromatographic retention and ionization efficiency to the target analyte while providing a distinct mass shift (+29 Da) that eliminates cross-talk in Mass Spectrometry (MS) detection.[1]
Chemical Identity & Specifications
Structural Analysis
The "d29" designation indicates that 29 hydrogen atoms in the pentadecyl side chain have been replaced with deuterium (
-
Synonyms: 1,3-Benzenediol, 5-(pentadecyl-d29)-; Adipostatin A-d29.[1][7]
-
Molecular Formula:
[1][5][7] -
Exact Mass: ~349.45 Da (Calculated)[1]
-
Unlabeled Counterpart: 5-Pentadecylresorcinol (
, MW 320.51)[1]
Isotopic Labeling Logic:
The stoichiometry (
-
Aromatic Ring & Hydroxyls: 5 Protons (
) remain (3 on the ring, 2 on hydroxyls).[1] -
Alkyl Chain (
): Contains 29 Deuteriums ( ) and 2 Protons ( ).[1] -
Positioning: The 2 remaining protons on the chain are typically located at the
-position (C1') adjacent to the aromatic ring.[1] This results from synthetic reduction methods (e.g., ketone reduction) that introduce protons at the attachment point.[1] The rest of the chain (C2' to C15') is fully deuterated ( and terminal ).[1]
Physicochemical Properties[1][9]
| Property | Specification | Relevance |
| Appearance | Off-white to pale beige solid | Phenolic oxidation can darken color.[1] |
| Solubility | Methanol, Ethanol, DMSO, Chloroform | Lipophilic tail requires organic solvents.[1] Insoluble in water. |
| pKa | ~9.4 (Phenolic OH) | Requires neutral or acidic conditions to remain protonated during extraction; basic conditions ionize it.[1] |
| LogP | > 6.0 (Predicted) | Highly lipophilic; requires liquid-liquid extraction (LLE).[1] |
| Stability | Light and Air Sensitive | Phenolic moiety is prone to oxidation.[1] Store at -20°C under inert gas (Argon/Nitrogen). |
Analytical Application: LC-MS/MS Workflow
The primary utility of 5-Pentadecylresorcinol-d29 is in Isotope Dilution Mass Spectrometry (IDMS) .[1] This method corrects for matrix effects, extraction losses, and ionization suppression/enhancement.[1]
Mechanism of Action
In a typical workflow, the d29-standard is spiked into the sample before extraction.[1] Because it is chemically identical to the native analyte (except for mass), it behaves identically during:
-
Extraction: Partitioning into the organic phase.[1]
-
Chromatography: Eluting at the same retention time (RT).[1]
-
Ionization: Experiencing the same matrix suppression in the ESI source.[1]
Workflow Diagram
The following diagram illustrates the critical path for using 5-Pentadecylresorcinol-d29 in a quantitative lipidomics assay.
Caption: Workflow for alkylresorcinol quantification using d29-labeled internal standard. Note the co-extraction and co-elution steps.
Experimental Protocol
Stock Solution Preparation
Objective: Create a stable primary stock.[1]
-
Weighing: Accurately weigh ~1.0 mg of 5-Pentadecylresorcinol-d29.
-
Solvent: Dissolve in 1.0 mL of LC-MS grade Methanol . (Result: 1 mg/mL).[1]
-
Storage: Aliquot into amber glass vials. Store at -80°C.
-
Working Solution: Dilute stock to 1 µg/mL in Methanol for daily use.
Extraction Method (Plasma)
Principle: Liquid-Liquid Extraction (LLE) exploits the lipophilicity of the pentadecyl chain.[1]
-
Aliquot: Transfer 200 µL of plasma to a glass tube.
-
Spike: Add 20 µL of 5-Pentadecylresorcinol-d29 working solution (final conc. depends on expected range).
-
Equilibrate: Vortex and let stand for 10 mins to allow IS to bind to plasma proteins/lipids.
-
Extract: Add 2 mL of Ethyl Acetate or Diethyl Ether .
-
Agitate: Vortex vigorously for 2 mins; Centrifuge at 3000 x g for 5 mins.
-
Transfer: Collect the supernatant (organic layer) into a fresh tube.
-
Dry: Evaporate to dryness under Nitrogen stream at 40°C.
-
Reconstitute: Dissolve residue in 100 µL Methanol/Water (90:10).
LC-MS/MS Conditions
Instrument: Triple Quadrupole MS (e.g., Sciex QTRAP or Agilent 6400).[1] Mode: Negative Electrospray Ionization (ESI-).[1]
| Parameter | Setting | Notes |
| Column | C18 or Phenyl-Hexyl (2.1 x 100 mm, 1.7 µm) | Phenyl-hexyl provides better separation of lipid isomers.[1] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid helps peak shape, though ESI is negative.[1] |
| Mobile Phase B | Acetonitrile/Methanol (50:[1]50) | Strong organic elution required for C15 chain.[1] |
| Flow Rate | 0.3 - 0.4 mL/min | Standard UHPLC flow.[1] |
| Ionization | Negative Mode (ESI-) | Phenolic protons are acidic.[1] |
| MRM Transition | 348.5 | Parent [M-H]- to Ring Fragment.[1] |
Transition Logic:
-
Parent Ion: The calculated [M-H]
for d29 is approx 348.5 m/z .[1] -
Product Ion: The resorcinol ring fragment is typically 97 m/z (or similar ring-specific fragments), which remains unchanged by the alkyl chain deuteration if the ring is unlabeled.[1]
-
Note: Always optimize the collision energy (CE) for the specific d29 isotope, as the heavier chain can slightly alter fragmentation kinetics.[1]
References
-
Toronto Research Chemicals. 5-Pentadecylresorcinol-d29 Product Page. Catalog No. TRC-P267002.[1] Link[1]
-
Splendid Lab. 5-Pentadecylresorcinol-d29 Specifications. Catalog No. CSL-29074.[1][7] Link
-
Ross, A. B., et al. "Quantification of alkylresorcinols in human plasma by liquid chromatography/tandem mass spectrometry."[1] Rapid Communications in Mass Spectrometry, 2010. Link
-
Landberg, R., et al. "Alkylresorcinols as biomarkers of whole-grain wheat and rye intake."[1][3] The Journal of Nutrition, 2014.[1] Link
-
Clearsynth. 5-Pentadecylresorcinol-d29 Stable Isotope. Link[1]
Sources
- 1. Deuterated Reagents for Pharmaceuticals | Eurisotop [eurisotop.com]
- 2. Quantification of alkylresorcinols in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of alkylresorcinol metabolites in human urine by gas chromatography-mass spectrometry | SLU publication database (SLUpub) [publications.slu.se]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 5. clearsynth.com [clearsynth.com]
- 6. clearsynth.com [clearsynth.com]
- 7. Pharma Impurity Supplier & Custom Synthesis in India | CRO Splendid Lab Pvt. Ltd. [splendidlab.com]
Defining the Gold Standard: Isotopic Purity Specifications for 5-Pentadecylresorcinol-d29
The following technical guide is structured to serve as a definitive reference for analytical chemists and lipidomics researchers. It deviates from standard templates to prioritize the logic of application—why specific purity parameters matter and how to validate them.
Executive Summary: The Physics of Precision
In quantitative LC-MS/MS lipidomics, the internal standard (IS) is the anchor of accuracy. For alkylresorcinols (ARs), specifically the C15 homolog (5-pentadecylresorcinol), the choice of internal standard determines the lower limit of quantification (LLOQ).[1]
While generic deuterated standards (d3, d4) exist, 5-Pentadecylresorcinol-d29 represents the high-performance tier.[1] Its fully deuterated alkyl tail (
This guide defines the rigorous specifications required to certify 5-Pentadecylresorcinol-d29 as a Critical Reagent for clinical and nutritional research.
Molecular Architecture & The "d29" Logic[2]
To understand the specifications, one must understand the molecule's labeling strategy.[1]
-
Analyte: 5-Pentadecylresorcinol (C21H36O2)[2]
-
Internal Standard: 5-Pentadecylresorcinol-d29 (C21H7D29O2)[3]
The Deuteration Strategy:
The "d29" designation indicates that the entire pentadecyl alkyl chain is perdeuterated (
-
Why the Tail? Deuteriums on the alkyl chain are chemically inert and non-exchangeable.
-
Why not the Ring? Protons on the resorcinol hydroxyl groups (-OH) are labile and exchange rapidly with solvent protons/deuterons. Aromatic ring protons can also be subject to acid-catalyzed exchange over long storage periods.[1] The d29 tail guarantees permanent, stable mass tagging.[1]
Visualization: Structural Logic & Mass Shift[2]
Figure 1: The "d29" advantage. The massive mass shift (+29 Da) ensures that even the M+5 or M+10 natural isotopes of the analyte do not interfere with the Internal Standard channel, and vice versa.
Technical Specifications: The Specification Sheet
For use in regulated bioanalysis (GLP/GCP) or high-sensitivity metabolomics, the material must meet the following acceptance criteria.
Table 1: Critical Quality Attributes (CQA)
| Parameter | Specification | Scientific Rationale |
| Chemical Purity | ≥ 98.0% (HPLC/UV or qNMR) | Impurities (e.g., shorter chain homologs) compete for ionization, causing matrix effects.[1] |
| Isotopic Enrichment | ≥ 99.0 atom % D | Ensures the average molecule is truly d29, not a mix of d25-d28.[1] |
| Protium (d0) Abundance | < 0.1% (Strict Limit) | CRITICAL: The presence of unlabeled (d0) molecules in the IS will be integrated as "Analyte," causing false positives. |
| Isotopic Distribution | d29 ≥ 98.0%d28 < 2.0%d0-d20 < 0.1% combined | Minimizes spectral broadening.[1][4] High abundance of d28/d27 is acceptable only if d0 is absent.[1] |
| Identity | 1H-NMR & MS conforms | Must confirm the alkyl chain is the site of deuteration. |
| Solubility | Soluble in MeOH, EtOH, DMSO | Required for stock solution preparation (typically 1 mg/mL).[1] |
Analytical Validation Protocols
Trust but verify. A Certificate of Analysis (CoA) is only as good as the method used to generate it. The following protocols are recommended for incoming QC of this critical reagent.
Protocol A: Determination of Isotopic Purity via HRMS
Objective: To quantify the contribution of d0 (native) and lower isotopologues (d1-d28) in the d29 material.
Instrument: Q-TOF or Orbitrap Mass Spectrometer (Resolution > 30,000).[1]
Workflow:
-
Preparation: Dilute 5-Pentadecylresorcinol-d29 to 1 µg/mL in Methanol.
-
Infusion: Direct infusion or isocratic LC (C18 column, 90% MeOH).
-
Acquisition: Acquire full scan MS in Negative Ion Mode (ESI-).
-
Target Ion: [M-H]⁻ at m/z 348.45 (approx).[1]
-
-
Data Analysis (The Subtraction Method):
Protocol B: 1H-NMR for Label Positioning
Objective: Confirm deuteration is on the tail, not the ring.
-
Solvent: CD3OD (Methanol-d4).[1]
-
Scan: Standard proton scan.
-
Expectation:
-
Aromatic Region (6.0 - 6.5 ppm): You should see 3 protons (triplet/doublet pattern) corresponding to the resorcinol ring.[1] If these are missing, the ring is deuterated (Incorrect).
-
Aliphatic Region (0.8 - 2.5 ppm): Should be silent (flat baseline).[1] Any peaks here indicate incomplete deuteration of the tail or solvent impurities.
-
Visualization: QC Decision Logic
Figure 2: Quality Control Decision Tree. The critical failure point is the presence of d0 (native analyte), which directly corrupts quantitative data.[1]
Handling and Stability
Even the purest standard can be compromised by poor handling.[1]
-
Protium Exchange: The phenolic protons (-OH) on the resorcinol ring will exchange with moisture in the air or protic solvents. This changes the mass by 1 or 2 Da (d29
d27).[1] -
Stock Solutions:
References
-
Ross, A. B., et al. (2010).[1] "Quantification of alkylresorcinols in human plasma by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry, 24(1), 45-54.[1] (Note: Establishes the necessity of high-quality IS for plasma AR analysis).
-
Landberg, R., et al. (2014).[1] "Alkylresorcinols as biomarkers of whole-grain wheat and rye intake." The Journal of Nutrition, 144(4).[1] .
-
Cambridge Isotope Laboratories. (2024).[1] "Stable Isotope-Labeled Standards and Mixtures for Lipidomics." Isotope.com Technical Guide. (General specifications for lipidomic standards).
-
Santa Cruz Biotechnology. "5-Pentadecylresorcinol-d29 Product Specifications." (Confirmation of commercial availability of the d29 variant).
-
Chahrour, O., et al. (2014).[1] "Determination of Isotopic Purity by Accurate Mass LC/MS." ResearchGate.[1][5] .
Sources
- 1. otsuka.co.jp [otsuka.co.jp]
- 2. 5-Pentadecylresorcinol analytical standard 3158-56-3 [sigmaaldrich.com]
- 3. 5-Pentadecylresorcinol-d29 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 4. Computational assessment of the primary and secondary antioxidant potential of alkylresorcinols in physiological media - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05967G [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Stability of Stable Isotope Labeled Phenolic Lipids: A Technical Guide
Topic: Stability of Stable Isotope Labeled Phenolic Lipids Content Type: In-Depth Technical Guide Audience: Researchers, Senior Scientists, and Bioanalytical Method Developers
Executive Summary & Core Directive
Phenolic lipids—a structural class encompassing alkylresorcinols, anacardic acids, urushiols, and cannabinoids—present a unique "dual-threat" stability profile in quantitative bioanalysis. When labeled with stable isotopes (Deuterium,
This guide moves beyond generic storage advice to provide a mechanistic understanding of these degradation pathways and a self-validating protocol for maintaining the integrity of these critical reagents.
Mechanisms of Instability: The "Dual Threat"
To preserve these standards, one must understand the causality of their breakdown.
Chemical Instability (Oxidation & Polymerization)
The phenolic group is an antioxidant by nature; it protects other molecules by sacrificing itself.
-
Quinone Formation: In the presence of oxygen and light, the phenolic hydroxyl group (-OH) undergoes oxidation to form semiquinone radicals, eventually converting to ortho- or para-quinones. This results in a characteristic color change (often pink or brown) and a mass shift of -2 Da (loss of 2H) or +14/16 Da (oxygen addition).
-
Lipid Peroxidation: If the alkyl tail contains unsaturation (double bonds), it is susceptible to radical-mediated peroxidation, leading to chain scission and complex mixture formation.
Isotopic Instability (The Silent Killer)
Unlike chemical degradation, isotopic instability often leaves the molecule chemically intact but isotopically distinct, destroying its utility as a quantitative reference.
-
D/H Exchange (Scrambling): Deuterium labels placed on the aromatic ring are susceptible to Acid-Catalyzed Electrophilic Aromatic Substitution (SEAr).
-
Mechanism:[2][3] The phenolic -OH group strongly activates the ortho and para positions. If Deuterium is located at these positions, trace acidity in a protic solvent (e.g., Methanol with 0.1% Formic Acid) can catalyze the replacement of D with H from the solvent.
-
Result: A "spectral drift" where the M+n signal decreases and the M+(n-1) signal increases, causing quantification errors due to signal overlap with the native analyte.
-
Visualization: Degradation Pathways
The following diagram illustrates the competing degradation pathways for a hypothetical Deuterated Phenolic Lipid.
Caption: Divergent degradation pathways: Oxidative conversion to quinones vs. Acid-catalyzed D/H exchange on the aromatic ring.
Best Practices for Storage & Handling
The choice of solvent and container is not a preference; it is a chemical necessity dictated by the mechanisms described above.
Solvent Selection Strategy
-
Preferred: Acetonitrile (ACN) or Ethyl Acetate . These are aprotic. They do not provide a pool of protons (H+) to exchange with the Deuterium label, even if trace acidity is present.
-
Avoid: Methanol (MeOH) or Water for long-term storage of ring-deuterated phenolics. While often used for solubility, MeOH is protic. If the solution becomes slightly acidic (e.g., CO2 absorption from air forming carbonic acid), D/H exchange can occur over weeks/months.
-
Reconstitution: If the standard arrives neat (dry), reconstitute in degassed Acetonitrile.
Environmental Controls
| Parameter | Recommendation | Mechanistic Rationale |
| Temperature | -80°C (Ideal) , -20°C (Acceptable) | Arrhenius equation dictates that lower T exponentially slows both oxidation and exchange rates. |
| Atmosphere | Argon Overlay | Heavier than air; displaces O2 more effectively than Nitrogen to prevent quinone formation. |
| Container | Amber Silanized Glass | Amber blocks UV (initiator of oxidation). Silanization covers surface silanols (Si-OH), preventing surface-catalyzed acidity/adsorption. |
Self-Validating Protocol: Stability Assessment
Do not assume stability. Verify it using this workflow before every critical campaign.
The "Zero-Injection" Check
Before spiking the IS into samples, inject the IS solution alone (diluted in mobile phase) to verify isotopic purity.
-
Acceptance Criteria: The abundance of the M-1 peak (indicating loss of 1 Deuterium) must be < 0.5% of the M+n parent peak.
Real-Time Stability Monitoring Workflow
This protocol detects both chemical degradation and isotopic scrambling.
Caption: Step-by-step decision tree for validating the integrity of phenolic lipid standards prior to use.
Troubleshooting "Ghost" Signals
If you observe a loss of signal or unexpected peaks:
-
Check the Mobile Phase: Is your LC mobile phase acidic? (e.g., 0.1% Formic Acid). While necessary for ionization, keep the IS in this environment for the minimum time possible. Do not store the IS diluted in acidic mobile phase in the autosampler for >24 hours.
-
Check the Injector Wash: Ensure the needle wash solvent is not contaminating your standard with protic or basic residues.
References
-
Davison, A. S., et al. (2013). Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Annals of Clinical Biochemistry. Retrieved from [Link]
- Kozubek, A., & Tyman, J. H. (1999). Resorcinolic lipids, the natural non-isoprenoid phenolic amphiphiles and their biological activity. Chemical Reviews. (Contextual grounding for phenolic lipid chemistry).
-
Werstiuk, N. H., & Kadai, T. (1976). The High Temperature/Dilute Acid (HTDA) method for deuterium exchange.[4] Canadian Journal of Chemistry. (Foundational mechanism for acid-catalyzed exchange).
Sources
Biological significance of C15:0 alkylresorcinol analogs
Biological Significance of C15:0 Alkylresorcinol Analogs An In-Depth Technical Guide for Drug Development Professionals
Part 1: Executive Summary
The class of phenolic lipids known as 5-n-alkylresorcinols (ARs) represents a distinct category of amphiphilic non-isoprenoid secondary metabolites. Among these, the C15:0 homolog (5-pentadecylresorcinol) , also identified in pharmaceutical literature as Adipostatin A , occupies a critical therapeutic niche. Unlike its fatty acid counterpart (pentadecanoic acid), C15:0 alkylresorcinol possesses a unique 1,3-dihydroxybenzene "head" coupled with a 15-carbon saturated "tail."
This structural duality grants it potent membrane-modulating capabilities and specific protein-ligand interactions. Current research validates its efficacy in metabolic regulation (glycerol-3-phosphate dehydrogenase inhibition) , anticancer mechanisms (DNA cleavage via Cu(II) redox cycling) , and antimicrobial defense . This guide dissects the structure-activity relationships (SAR), mechanistic pathways, and synthesis protocols necessary for leveraging C15:0 AR analogs in drug discovery.
Part 2: Chemical Architecture & Structure-Activity Relationships (SAR)
The biological potency of C15:0 AR analogs is governed by the precise balance between the hydrophilic resorcinol ring and the lipophilic alkyl chain.
Structural Core
-
Head Group: The 1,3-dihydroxybenzene ring is essential for antioxidant activity and hydrogen bonding with enzyme active sites (e.g., SIRT1, G3PDH).
-
Tail Group: The C15:0 (pentadecyl) chain provides the optimal hydrophobicity (LogP ~7-8) for deep membrane insertion without causing the complete lysis associated with shorter, detergent-like surfactants.
SAR Analysis: The "Goldilocks" Zone
Comparative analysis of alkylresorcinol homologs reveals why C15:0 is often the most bioactive for specific targets:
| Homolog | Chain Length | Hydrophobicity | Membrane Interaction | Primary Biological Outcome |
| C5 - C12 | Short | Low | Surface adsorption | Weak antimicrobial; Irritant (e.g., 4-hexylresorcinol). |
| C15:0 | Medium | Optimal | Intercalation/Signaling | Adipostatin A activity; Cytotoxic to tumor cells. |
| C19 - C25 | Long | High | Aggregate formation | Structural rigidity; Biomarker for cereal intake (inert). |
Key Insight: The C15 chain length allows the molecule to mimic the phospholipids of the bilayer, facilitating entry into the hydrophobic core where it can allosterically modulate transmembrane proteins or disrupt lipid rafts.
Part 3: Mechanisms of Action
Mechanism 1: Membrane Biophysics & Viscosity Modulation
C15:0 ARs do not merely sit on the membrane surface; they intercalate. This insertion increases membrane viscosity and alters the curvature, which can displace peripheral membrane proteins or inhibit the function of integral receptors.
Mechanism 2: Copper-Mediated DNA Cleavage (Anticancer)
In tumor microenvironments, C15:0 ARs exhibit a pro-oxidant effect. The resorcinol ring coordinates with endogenous Copper (Cu2+), reducing it to Cu+. The re-oxidation of Cu+ generates Reactive Oxygen Species (ROS) specifically proximal to DNA, causing strand scission.
Mechanism 3: Metabolic Enzyme Inhibition (Adipostatin A)
As "Adipostatin A," 5-pentadecylresorcinol inhibits glycerol-3-phosphate dehydrogenase (G3PDH) . This enzyme is rate-limiting for triglyceride synthesis. By blocking G3PDH, C15:0 AR prevents the conversion of DHAP to glycerol-3-phosphate, starving adipocytes of the backbone needed for fat storage.
Figure 1: Multi-modal mechanism of action for C15:0 Alkylresorcinol, highlighting its divergent pathways in oncology (ROS/DNA damage) and metabolism (Enzyme inhibition).
Part 4: Experimental Protocols
Protocol A: Isolation of C15:0 AR from Penicillium sclerotiorum
Rationale: Fungal sources often yield specific homologs with higher purity than cereal brans, which contain complex mixtures of C17-C25.
-
Cultivation: Inoculate P. sclerotiorum in Czapek-Dox broth. Incubate statically for 14 days at 28°C in the dark.
-
Extraction:
-
Filter culture to separate mycelium and broth.
-
Extract filtrate with Ethyl Acetate (EtOAc) (1:1 v/v) three times.
-
Combine organic phases and dry over anhydrous Na₂SO₄.
-
Concentrate under reduced pressure (Rotary Evaporator) to yield crude extract.
-
-
Purification (Chromatography):
-
Step 1 (Sephadex LH-20): Elute with Methanol (MeOH).[1] Collect fractions.
-
Step 2 (Silica Gel 60): Run a gradient elution: Hexane → Hexane:EtOAc (10-50%) → EtOAc.
-
Step 3 (Isolation): Monitor fractions via TLC (Spray with vanillin-sulfuric acid; yellow spots indicate ARs). The C15:0 homolog typically elutes in the Hexane:EtOAc (8:2) fraction.[1][2]
-
-
Validation: Confirm structure via ¹H-NMR (Triplet at δ 0.88 for terminal methyl; Multiplet at δ 6.2 for aromatic protons) and ESI-MS (m/z 320 [M+H]+).
Protocol B: Total Chemical Synthesis (Wittig Approach)
Rationale: Total synthesis allows for the creation of ultra-pure standards and the modification of the tail (e.g., introducing unsaturation or labels).
-
Reagents: 3,5-Dimethoxybenzaldehyde, Tetradecyltriphenylphosphonium bromide, n-Butyllithium (n-BuLi), H₂/Pd-C, BBr₃.
-
Step 1: Wittig Reaction
-
Suspend tetradecyltriphenylphosphonium bromide in dry THF under N₂.
-
Add n-BuLi (1.1 eq) at -78°C to generate the ylide (stir 1h).
-
Add 3,5-dimethoxybenzaldehyde dropwise. Warm to RT and stir overnight.
-
Result: 3,5-dimethoxy-1-(pentadecenyl)benzene (mixture of cis/trans).
-
-
Step 2: Hydrogenation
-
Dissolve alkene in EtOH/EtOAc. Add 10% Pd/C catalyst.
-
Stir under H₂ atmosphere (balloon pressure) for 4h.
-
Filter through Celite.
-
Result: 3,5-dimethoxy-1-pentadecylbenzene.
-
-
Step 3: Demethylation
-
Dissolve intermediate in dry DCM at -78°C.
-
Add BBr₃ (Boron tribromide, 3 eq) slowly.
-
Warm to RT and stir for 12h.
-
Quench with ice water. Extract with EtOAc.[1]
-
Result: 5-Pentadecylresorcinol (Pure C15:0 AR).
-
Figure 2: Synthetic route for the production of high-purity 5-pentadecylresorcinol.
Part 5: Biological Data Summary
| Biological Target | Assay Type | Effective Concentration (IC50/EC50) | Observation |
| HepG2 (Liver Cancer) | MTT Cytotoxicity | ~25 µM | Induction of apoptosis; DNA fragmentation. |
| G3PDH Enzyme | Kinetic Inhibition | ~0.5 - 5 µM | Competitive inhibition; prevents lipid accumulation. |
| SIRT1 | Fluorometric Assay | 10 - 50 µM | Allosteric activation; mimics caloric restriction effects. |
| Staph. aureus | MIC (Broth Dilution) | 16 - 32 µg/mL | Membrane disruption; bacteriostatic. |
Part 6: Future Directions & Drug Delivery
The hydrophobicity of C15:0 ARs presents a formulation challenge (poor aqueous solubility). Future development should focus on:
-
Liposomal Encapsulation: Incorporating C15:0 ARs into phospholipid liposomes to enhance bioavailability and target delivery to tumor sites.
-
Pro-drug Design: Esterification of the phenolic hydroxyl groups to improve oral absorption and prevent first-pass metabolism (glucuronidation).
References
-
Kozubek, A., & Tyman, J. H. P. (1999).[3] Resorcinolic lipids, the natural non-isoprenoid phenolic amphiphiles and their biological activity.[4][5] Chemical Reviews, 99(1), 1-26. Link
-
Stasiuk, M., & Kozubek, A. (2010). Biological activity of phenolic lipids. Cellular and Molecular Life Sciences, 67(6), 841-860. Link
-
Watanabe, H., et al. (1996). Adipostatin A, a new inhibitor of glycerol-3-phosphate dehydrogenase from Streptomyces sp. 4362. Journal of Antibiotics, 49(9), 933-935. Link
-
Oliveira, L. A., et al. (2022).[1] Plant metabolite 5-pentadecyl resorcinol is produced by the Amazonian fungus Penicillium sclerotiorum LM 5679.[1][6] Brazilian Journal of Biology, 82. Link
-
Parra, A., et al. (2021). Isolation and Synthesis of Alkylresorcinols: A Review. Molecules, 26(21), 6356. Link
Sources
Technical Monograph: Structural Elucidation and Application of 5-Pentadecylresorcinol-d29
Introduction
5-Pentadecylresorcinol-d29 (also known as Adipostatin A-d29) is a highly specific stable isotope-labeled internal standard used in the quantitative analysis of alkylresorcinols (ARs). Alkylresorcinols are phenolic lipids primarily found in the outer cuticle of whole grains (wheat, rye, barley) and are critical biomarkers for assessing whole-grain intake in epidemiological studies.
The "d29" designation indicates a specific isotopic labeling pattern that differs from fully deuterated analogs (e.g., d31 or d35). This guide elucidates the structural logic, synthetic origin, and mass spectrometric behavior of this specific isotopologue, providing a robust framework for its use in drug development and nutritional metabolomics.
Structural Anatomy & Isotopic Distribution
To understand the d29 labeling, one must deconstruct the molecule into its functional moieties: the resorcinol ring and the pentadecyl (
The Math of "d29"
A fully saturated pentadecyl chain (
-
Native Molecule:
(MW 320.5) -
Target Molecule (d29):
(MW 349.7)
The d29 pattern arises from a specific synthetic constraint where the benzylic methylene group (C1') remains protonated (
| Position | Carbon Index | Atom Type | Count | Isotope | Note |
| Aromatic Ring | C1–C6 | Protons | 3 | Ring protons are typically native in this standard. | |
| Benzylic Position | C1' | Protons | 2 | Critical: Retained from reduction step (see Synthesis). | |
| Alkyl Chain Body | C2'–C14' | Deuteriums | 26 | Methylene groups ( | |
| Terminal Methyl | C15' | Deuteriums | 3 | Methyl group ( | |
| Total Labeling | 29 | D |
Visualization of Labeling Logic
The following diagram illustrates the structural partition between the protonated "head" and the deuterated "tail."
Figure 1: The d29 pattern is characterized by a "silent" benzylic position, acting as a buffer between the aromatic ring and the heavy isotope tail.
Synthetic Pathway & Causality[1]
The existence of the d29 isotopologue—rather than d31—is usually a consequence of the Friedel-Crafts Acylation + Reduction synthetic route. This pathway is preferred for its regioselectivity but introduces protons at the benzylic position during the reduction of the intermediate ketone.
Step-by-Step Protocol Logic
-
Precursor Selection: The synthesis begins with Pentadecanoic Acid-d29 (
). This fatty acid is fully deuterated on the alkyl chain. -
Acylation (Friedel-Crafts): The fatty acid is activated (e.g., via acid chloride or directly with
) and reacted with Resorcinol. This forms a Ketone Intermediate at the 5-position.-
Result: The alkyl chain retains its d29 status, but the carbonyl carbon (
) has no protons/deuteriums yet.
-
-
Reduction (The "d29" Origin): The ketone is reduced to a methylene group (
).-
Method: Clemmensen reduction (
) or Hydride reduction ( ) followed by hydrogenolysis. -
Crucial Detail: If standard protonated reagents (
, , ) are used, Protons ( ) are incorporated at the C1' position. -
Outcome: The final molecule has a
tail attached to a linker.
-
Synthetic Workflow Diagram
Figure 2: The reduction of the carbonyl intermediate using protonated reagents results in the specific d29 labeling pattern.
Analytical Protocol (LC-MS/MS)
For drug development and biomarker quantification, 5-Pentadecylresorcinol-d29 serves as an ideal Internal Standard (IS) because it co-elutes with the analyte but is mass-resolved.
Mass Spectrometry Parameters
-
Ionization Mode: Negative Electrospray Ionization (ESI-). Phenolic protons are easily abstracted.
-
Precursor Ion:
-
Native:
-
IS (d29):
(Shift of +29 Da)
-
-
Fragmentation (MRM Transitions):
-
Primary Transition: Loss of the alkyl chain or ring fragmentation.
-
Note: The benzylic stability affects fragmentation energy. The C1'-C2' bond is a common cleavage point.
-
Sample Preparation Workflow
This protocol ensures equilibrium between the analyte and the d29-IS.
-
Extraction: Weigh 50 mg of sample (e.g., plasma or homogenized tissue).
-
Spiking: Add 10
L of 5-Pentadecylresorcinol-d29 working solution (10 g/mL in MeOH).-
Self-Validation: Spiking before extraction corrects for recovery losses.
-
-
Lysis/Solubilization: Add 400
L Acetone/Methanol (1:1). Vortex for 60s. -
Centrifugation: 10,000 x g for 10 min at 4°C.
-
Injection: Inject 5
L of supernatant into LC-MS/MS.
Data Interpretation Table
| Parameter | Native Analyte | Internal Standard (d29) | Rationale |
| Formula | |||
| Molecular Weight | 320.5 g/mol | ~349.7 g/mol | +29 Da shift avoids isotopic overlap. |
| Retention Time | ~12.5 min | ~12.4 min | Deuterium effect: slight RT shift (usually earlier) due to reduced lipophilicity of C-D bonds. |
| Key Transition | Ring fragment (m/z 97) is often conserved if the charge stays on the ring. |
Scientific Integrity & Quality Control
Isotopic Purity & Scrambling
The d29 standard is generally robust, but researchers must be aware of H/D Exchange (HDX) .
-
Phenolic Protons: The two -OH protons on the ring are exchangeable. In protic solvents (
, ), they will rapidly exchange with solvent protons. This does not affect the "d29" count (which refers to the carbon-bound chain), but it does affect the observed mass if is used in the mobile phase. -
Benzylic Stability: The benzylic protons (C1') in the d29 model are
. If the biological system involves radical oxidation at the benzylic position, the d29 standard will exhibit a Primary Kinetic Isotope Effect (KIE) of (no effect), whereas a d31 standard (with benzylic D) would show a significant KIE. This makes d29 specifically useful when you do not want the metabolic rate of the standard to be artificially slowed by benzylic deuteration.
Storage & Handling
-
Solvent: Store in Methanol or Ethanol at -20°C.
-
Light Sensitivity: Resorcinols are prone to photo-oxidation (turning pink/red). Store in amber vials.
References
-
Ross, A. B., et al. (2004). "Quantitative analysis of alkylresorcinols in cereals and cereal products." Journal of Agricultural and Food Chemistry. Link
-
Landberg, R., et al. (2014). "Alkylresorcinols as biomarkers of whole-grain wheat and rye intake." The Journal of Nutrition. Link
-
Knaggs, M. H., et al. (2000). "Synthesis of deuterated alkylresorcinols for use as internal standards." Journal of Labelled Compounds and Radiopharmaceuticals. Link
-
Kozubek, A., & Tyman, J. H. P. (1999). "Resorcinolic lipids, the natural non-isoprenoid phenolic amphiphiles and their biological activity." Chemical Reviews. Link
-
Gunawan, S., et al. (2018). "Mass spectrometric fragmentation pathways of alkylresorcinols." Rapid Communications in Mass Spectrometry. Link
Methodological & Application
Application Notes and Protocols for the Quantification of 5-Pentadecylresorcinol using 5-Pentadecylresorcinol-d29 as an Internal Standard by LC-MS/MS
Introduction: The Imperative for Precision in Bioanalysis
5-Pentadecylresorcinol, a member of the alkylresorcinol family, is a phenolic lipid found in various plants, fungi, and bacteria.[1][2][3] Its presence in whole grains like wheat and rye has positioned it as a valuable biomarker for assessing whole-grain intake in dietary studies.[4][5] Furthermore, emerging research has highlighted its diverse biological activities, including potential anticancer and antimicrobial properties, making it a compound of interest in drug development and clinical research. Accurate and precise quantification of 5-Pentadecylresorcinol in complex biological matrices is therefore paramount.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalysis due to its high sensitivity and selectivity. However, the accuracy of LC-MS/MS quantification can be compromised by several factors, including sample preparation variability, matrix effects (ion suppression or enhancement), and fluctuations in instrument performance. To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is indispensable.
This guide provides a comprehensive framework for the development and validation of a robust LC-MS/MS method for the quantification of 5-Pentadecylresorcinol, employing 5-Pentadecylresorcinol-d29 as an internal standard. The use of a deuterated analog, which co-elutes with the analyte and exhibits nearly identical chemical and physical properties, ensures the most reliable correction for analytical variability, thereby yielding highly accurate and reproducible data.
Analyte and Internal Standard: A Comparative Overview
A thorough understanding of the physicochemical properties of both the analyte and the internal standard is fundamental to method development.
| Property | 5-Pentadecylresorcinol (Analyte) | 5-Pentadecylresorcinol-d29 (Internal Standard) | Rationale for Selection |
| Chemical Formula | C₂₁H₃₆O₂[6][7] | C₂₁H₇D₂₉O₂ | The 29 deuterium atoms provide a significant mass shift, preventing isotopic crosstalk while maintaining near-identical chromatographic behavior. |
| Molecular Weight | 320.51 g/mol [6][7] | 349.78 g/mol | The mass difference of 29 Da is ideal for clear differentiation in the mass spectrometer. |
| CAS Number | 3158-56-3[6][7] | 1794783-65-3 | Unique identifiers for sourcing and documentation. |
| Ionization Mode | Negative Electrospray (ESI) | Negative Electrospray (ESI) | The phenolic hydroxyl groups readily deprotonate to form a stable [M-H]⁻ ion, making negative mode highly sensitive for this class of compounds.[8] |
Experimental Design: A Step-by-Step Protocol
This protocol outlines a validated approach for the extraction and analysis of 5-Pentadecylresorcinol from a biological matrix (e.g., plasma).
Sample Preparation: Isolating the Target Analyte
The objective of sample preparation is to efficiently extract the analyte and internal standard from the complex biological matrix while minimizing interferences. A liquid-liquid extraction (LLE) protocol is recommended for its effectiveness in extracting lipophilic compounds like alkylresorcinols.
Step-by-Step LLE Protocol:
-
Aliquoting: In a clean microcentrifuge tube, add 100 µL of the biological sample (e.g., plasma).
-
Internal Standard Spiking: Add 10 µL of the 5-Pentadecylresorcinol-d29 working solution (e.g., 100 ng/mL in methanol) to each sample, calibrator, and quality control (QC) sample. The early addition of the internal standard is crucial to account for any analyte loss during the subsequent extraction steps.
-
Protein Precipitation & Lysis: Add 300 µL of acetonitrile. This step precipitates proteins and disrupts cell membranes, releasing the analyte. Vortex for 30 seconds.
-
Liquid-Liquid Extraction: Add 500 µL of methyl tert-butyl ether (MTBE). MTBE is an effective solvent for extracting lipophilic compounds. Vortex vigorously for 2 minutes.
-
Phase Separation: Centrifuge the samples at 10,000 x g for 5 minutes to achieve complete separation of the aqueous and organic layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (containing the analyte and internal standard) to a new clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 80:20 methanol:water with 0.1% formic acid). This ensures compatibility with the LC system. Vortex for 30 seconds and transfer to an autosampler vial for analysis.
LC-MS/MS Analysis: Separation and Detection
The reconstituted sample is injected into the LC-MS/MS system for chromatographic separation and subsequent detection by the mass spectrometer.
Instrumentation and Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.7 µm) | The non-polar C18 stationary phase provides excellent retention and separation for lipophilic molecules like alkylresorcinols. |
| Mobile Phase A | Water with 0.1% Formic Acid | The acidic modifier aids in protonation for positive ion mode, but in negative mode, it helps to create a consistent pH environment. |
| Mobile Phase B | Methanol with 0.1% Formic Acid | A strong organic solvent for eluting the analytes from the C18 column. |
| Gradient | 80% B to 98% B over 5 minutes, hold for 2 minutes, then re-equilibrate | A gradient elution is necessary to effectively separate the analyte from matrix components and ensure a sharp peak shape. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Injection Volume | 5 µL | A standard injection volume to avoid overloading the column. |
| MS System | Triple Quadrupole Mass Spectrometer | Essential for quantitative analysis using Multiple Reaction Monitoring (MRM). |
| Ion Source | Electrospray Ionization (ESI) | A soft ionization technique suitable for polar and semi-polar molecules. |
| Polarity | Negative | As previously discussed, phenolic compounds readily form [M-H]⁻ ions. |
| MRM Transitions | See Table Below | Specific precursor-to-product ion transitions ensure high selectivity. |
Multiple Reaction Monitoring (MRM) Transitions:
The selection of appropriate MRM transitions is critical for the selectivity of the assay. In negative ESI mode, the precursor ion for 5-Pentadecylresorcinol is the deprotonated molecule, [M-H]⁻, at m/z 319.3. Upon collision-induced dissociation (CID), this precursor ion fragments into characteristic product ions. A common fragmentation pathway for alkylresorcinols involves cleavage of the alkyl side chain.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| 5-Pentadecylresorcinol | 319.3 | 123.1 | 35 |
| 319.3 | 179.1 | 25 | |
| 5-Pentadecylresorcinol-d29 | 348.8 | 123.1 | 35 |
| 348.8 | 188.1 | 25 |
Note: Collision energies should be optimized for the specific instrument being used.
Method Validation: Ensuring Data Integrity
A rigorous method validation is mandatory to demonstrate that the analytical method is fit for its intended purpose. The validation should be performed in accordance with guidelines from regulatory agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).
Key Validation Parameters:
| Parameter | Acceptance Criteria (Typical) | Purpose |
| Linearity | Correlation coefficient (r²) ≥ 0.99 | To demonstrate a proportional relationship between analyte concentration and instrument response over a defined range. |
| Accuracy | Mean accuracy within ±15% of the nominal concentration (±20% at the LLOQ) | To assess the closeness of the measured concentration to the true value. |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at the LLOQ) for both intra- and inter-day precision. | To evaluate the reproducibility of the method. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be quantified with acceptable accuracy and precision. | To define the lower end of the analytical range. |
| Selectivity | No significant interfering peaks at the retention time of the analyte and internal standard in blank matrix samples. | To ensure that the method can differentiate the analyte from other components in the sample. |
| Matrix Effect | The CV of the peak area ratios of the analyte to the internal standard in different lots of blank matrix should be ≤ 15%. | To assess the influence of matrix components on the ionization of the analyte. |
| Stability | Analyte stability should be demonstrated under various storage and handling conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | To ensure that the analyte concentration does not change during sample handling and storage. |
Conclusion: A Robust Tool for Research and Development
The LC-MS/MS method detailed in these application notes provides a highly selective, sensitive, and reliable approach for the quantification of 5-Pentadecylresorcinol in biological matrices. The incorporation of the stable isotope-labeled internal standard, 5-Pentadecylresorcinol-d29, is fundamental to achieving the accuracy and precision required for regulated bioanalysis and demanding research applications. By adhering to the outlined protocols and validation criteria, researchers, scientists, and drug development professionals can confidently generate high-quality data to advance their understanding of the role of 5-Pentadecylresorcinol in nutrition, disease, and pharmacology.
References
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2**. Retrieved from [Link]
-
Wikidata. (n.d.). 5-pentadecylresorcinol. Retrieved from [Link]
- de Oliveira, L. A., da Silva, A. C., da Silva, G. N., de Souza, A. D. L., & de Souza, J. V. B. (2021). Plant metabolite 5-pentadecyl resorcinol is produced by the Amazonian fungus Penicillium sclerotiorum LM 5679. Brazilian Journal of Biology, 82, e241863.
- Huang, Q., Fan, F., Li, P., Fan, Y., Zou, Y., & Fang, Y. (2021). Analysis of Alkylresorcinol Homologues in Wheat Flour by GC-MS and LC-MS/MS. Food Science, 42(14), 284-290.
-
Wikipedia. (n.d.). Adipostatin A. Retrieved from [Link]
-
Semantic Scholar. (2016). Article. Retrieved from [Link]
-
UQAM Archipel. (n.d.). Development of LC-MS/MS methods for the analysis of reactive metabolite protein targets. Retrieved from [Link]
-
PubChem. (n.d.). 5-Pentadecylresorcinol. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed fragmentation patterns of the main fragment ions in negative-ion mode for isochlorogenic acid A in the root bark of A. gracilistylus. Retrieved from [Link]
-
ResearchGate. (2016). How to measure / detect Resorcinol on LC-MS/MS? Retrieved from [Link]
- Ma, Y. L., Li, Q., Van der Heijden, R., & Wang, M. (2015). Systematic characterisation of the fragmentation of flavonoids using high-resolution accurate mass electrospray tandem mass spectrometry. Molecules, 20(1), 1835-1847.
- Wierzbicka, R., Wu, H., Franek, M., Kamal-Eldin, A., & Landberg, R. (2015). Determination of alkylresorcinols and their metabolites in biological samples by gas chromatography-mass spectrometry.
- Klouček, P., Franková, A., & Švec, F. (2020). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. TrAC Trends in Analytical Chemistry, 129, 115938.
- Li, Y., & Liu, S. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Life Science Journal, 5(2), 52-56.
-
Forensic RTI. (2024). Selecting and optimizing transitions for LC-MS/MS methods. Retrieved from [Link]
-
SCIEX. (n.d.). Comprehensive Quantitation and Identification of Pesticides in Food Samples using LC-MS/MS with Scheduled MRM™, Fast Polarity. Retrieved from [Link]
- Emmott, E., & A, H. (2022). Targeted LC-MS/MS-based metabolomics and lipidomics on limited hematopoietic stem cell numbers. STAR Protocols, 3(2), 101375.
- Van der Heijden, R., et al. (2006). This article appeared in a journal published by Elsevier. The attached copy is furnished to the author for internal non-commerci. Pharmacie - UCL-Bruxelles, Belgique.
-
ResearchGate. (n.d.). Plant metabolite 5-pentadecyl resorcinol is produced by the Amazonian fungus Penicillium sclerotiorum LM 5679. Retrieved from [Link]
-
SciELO. (n.d.). Plant metabolite 5-pentadecyl resorcinol is produced by the Amazonian fungus Penicillium sclerotiorum LM 5679. Retrieved from [Link]
Sources
- 1. Plant metabolite 5-pentadecyl resorcinol is produced by the Amazonian fungus Penicillium sclerotiorum LM 5679 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. scielo.br [scielo.br]
- 4. Analysis of Alkylresorcinol Homologues in Wheat Flour by GC-MS and LC-MS/MS [spkx.net.cn]
- 5. Determination of alkylresorcinols and their metabolites in biological samples by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. 5-pentadecylresorcinol - Wikidata [wikidata.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Using 5-Pentadecylresorcinol-d29 as a whole grain intake biomarker
Application Note: High-Precision Quantitation of Whole Grain Intake Biomarkers
Executive Summary
In nutritional epidemiology and metabolic drug development, self-reported dietary data (Food Frequency Questionnaires) suffer from subjective bias. Alkylresorcinols (ARs)—phenolic lipids found exclusively in the bran of wheat, rye, and barley—provide an objective, quantitative biomarker for whole grain intake.[1][2]
This protocol details the application of 5-Pentadecylresorcinol-d29 as a superior Internal Standard (IS) for the LC-MS/MS quantification of plasma alkylresorcinols. Unlike generic internal standards (e.g., Resorcinol-d4), the d29-labeled C15 homolog provides near-perfect retention time matching and ionization efficiency to native long-chain ARs while maintaining a distinct mass shift, ensuring rigorous correction for matrix effects in clinical plasma samples.
The Molecule: Why 5-Pentadecylresorcinol-d29?
The structural integrity of the internal standard is the linchpin of Isotope Dilution Mass Spectrometry (IDMS).
-
Native Homologs: Human plasma primarily contains C17:0, C19:0, C21:0, C23:0, and C25:0 ARs.[1]
-
The C15:0 Surrogate: The C15:0 homolog is naturally absent or negligible in most human diets, making it a candidate for an IS. However, utilizing the deuterated d29 variant eliminates the risk of interference from trace endogenous C15:0.
-
Hydrophobic Matching: Short-chain standards (like Resorcinol-d4) elute too early in Reverse Phase (RP) chromatography, failing to experience the same matrix suppression as the late-eluting C19-C25 targets. 5-Pentadecylresorcinol-d29 possesses a long lipophilic tail, ensuring it co-elutes (or elutes in close proximity) with target analytes, providing accurate normalization for ionization variability.
Analytical Workflow
The following diagram illustrates the critical path from patient sampling to quantitative data, highlighting the specific insertion point of the d29-IS to correct for extraction losses.
Figure 1: Analytical workflow for Alkylresorcinol profiling. The IS is introduced immediately to correct for all subsequent extraction and ionization variances.
Detailed Protocols
Reagents & Materials[3][4][5][6]
-
Analyte Standards: C17:0, C19:0, C21:0, C23:0, C25:0 Alkylresorcinols (purity >98%).
-
Internal Standard: 5-Pentadecylresorcinol-d29 (Custom synthesis or stable isotope vendor).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid.
-
Matrix: Drug-free human plasma (K2EDTA).
Sample Preparation (Supported Liquid Extraction - SLE)
Rationale: SLE is preferred over LLE for automation and emulsion prevention, critical for lipid-rich plasma.
-
Thaw: Thaw plasma samples on ice. Vortex for 10s.
-
Spike IS: Transfer 200 µL of plasma to a deep-well plate. Add 20 µL of 5-Pentadecylresorcinol-d29 working solution (e.g., 5 µM in MeOH).
-
Critical Step: Vortex for 30s and equilibrate for 10 min to allow IS to bind with plasma lipoproteins, mimicking native analyte behavior.
-
-
Load: Dilute sample 1:1 with water (200 µL). Load entire volume onto a 400 µL SLE+ cartridge (e.g., Biotage Isolute).
-
Wait: Apply gentle vacuum to initiate loading, then wait 5 minutes for complete absorption into the diatomaceous earth.
-
Elute: Apply 2 x 600 µL Ethyl Acetate . Allow gravity elution for 5 min, then apply short vacuum pulse.
-
Dry: Evaporate solvent under
stream at 40°C. -
Reconstitute: Dissolve residue in 100 µL MeOH . Vortex 5 min. Centrifuge at 4000g for 10 min to pellet any particulates.
LC-MS/MS Method Parameters
-
Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).
-
Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.01% Acetic Acid (Acetic acid aids negative mode ionization for phenols).
-
Mobile Phase B: Acetonitrile + Isopropanol (90:10 v/v).
-
Flow Rate: 0.4 mL/min.
-
Injection Vol: 5 µL.
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 40 | Initial Hold |
| 1.0 | 40 | Start Gradient |
| 8.0 | 98 | Elution of C17-C25 |
| 10.0 | 98 | Wash |
| 10.1 | 40 | Re-equilibration |
| 12.0 | 40 | End |
Mass Spectrometry (MRM) Settings
-
Ionization: Electrospray Ionization (ESI) – Negative Mode.
-
Source Temp: 500°C.
-
Rationale: ARs ionize readily in negative mode via deprotonation
.
MRM Transitions Table:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| 5-Pentadecylresorcinol-d29 (IS) | 349.5 | 305.5 | 30 | 25 |
| AR C17:0 | 347.3 | 303.3 | 30 | 28 |
| AR C19:0 | 375.3 | 331.3 | 30 | 28 |
| AR C21:0 | 403.4 | 359.4 | 30 | 28 |
| AR C23:0 | 431.4 | 387.4 | 30 | 30 |
| AR C25:0 | 459.5 | 415.5 | 30 | 30 |
Note on IS/Analyte Interference: The d29-C15 IS (m/z 349.5) and native C17 (m/z 347.3) are close in mass (approx 2 Da difference).
-
Risk: The M+2 isotope of C17 could contribute to the IS channel.
-
Mitigation: The C18 column gradient separates based on chain length. C15 (IS) will elute earlier than C17. Ensure baseline resolution between the IS and C17 peaks during method development.
Data Interpretation & Causality
To validate the method, one must understand the relationship between the IS and the matrix.
Figure 2: Mechanism of Matrix Correction. Because the d29-IS shares the lipidic nature of the analyte, it experiences identical suppression, mathematically cancelling out the error.
Calculation:
References
-
Landberg, R., et al. (2014). "Alkylresorcinols as biomarkers of whole-grain wheat and rye intake: plasma concentration vs. intake." The American Journal of Clinical Nutrition.
-
Ross, A. B., et al. (2010). "Quantification of alkylresorcinols in human plasma by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry.
-
Wierzbicka, R., et al. (2017). "Interference of endogenous compounds in the quantification of alkylresorcinols in human plasma." Journal of Chromatography B.
-
Zhu, Y., et al. (2012). "Liquid chromatography–tandem mass spectrometry for the determination of alkylresorcinols in human plasma." Journal of Agricultural and Food Chemistry.
Sources
GC-MS derivatization methods for 5-Pentadecylresorcinol-d29
Executive Summary
This guide details the protocol for the trace quantification of 5-Pentadecylresorcinol (5-AR) and its deuterated internal standard, 5-Pentadecylresorcinol-d29 , in biological matrices. Alkylresorcinols (ARs) are phenolic lipids used as specific biomarkers for whole-grain wheat and rye intake.[1] Due to their amphiphilic nature and high boiling points, robust derivatization is required for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.
This protocol utilizes Silylation (BSTFA + 1% TMCS) to convert polar hydroxyl groups into volatile trimethylsilyl (TMS) ethers. The method prioritizes moisture control and thermal stability to prevent analyte degradation and column fouling.
Chemical Strategy & Mechanism
The Challenge: Polarity & Volatility
5-Pentadecylresorcinol consists of a 1,3-dihydroxybenzene ring attached to a 15-carbon saturated alkyl chain.
-
Problem: The two phenolic hydroxyl (-OH) groups form strong intermolecular hydrogen bonds, resulting in low volatility and peak tailing on non-polar GC columns.
-
Solution: Derivatization replaces active protons with trimethylsilyl groups [-Si(CH₃)₃], reducing polarity and increasing thermal stability.
The Reaction: Silylation
We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) catalyzed by Trimethylchlorosilane (TMCS) .
-
Why BSTFA? It yields highly volatile by-products (TMS-trifluoroacetamide) that elute early and do not interfere with the target lipid analytes.
-
Why d29-IS? The d29 isotopologue (deuterated alkyl chain) exhibits identical extraction efficiency and derivatization kinetics as the native analyte but provides a distinct mass shift (+29 Da) for Selected Ion Monitoring (SIM), correcting for matrix effects and injection variability.
Reaction Scheme:
Experimental Workflow
Reagents & Materials
-
Analyte: 5-Pentadecylresorcinol (Native).
-
Internal Standard (IS): 5-Pentadecylresorcinol-d29 (typically 10 µg/mL in toluene).
-
Derivatization Reagent: BSTFA + 1% TMCS (Sigma-Aldrich/Supelco). CRITICAL: Must be fresh; opened ampoules absorb moisture, causing "ghost peaks" (siloxanes).
-
Solvent: Anhydrous Pyridine (Acts as an acid scavenger and solvent).
Sample Preparation Protocol
Note: This workflow assumes a plasma or lipid extract starting point.
-
Spiking: Add 10 µL of d29-IS working solution to the sample before extraction to validate recovery.
-
Extraction: Extract lipids using Ethyl Acetate or Diethyl Ether. (For plasma: Mix 200 µL plasma + 600 µL Ethyl Acetate, vortex 1 min, centrifuge).
-
Drying (The Critical Control Point):
-
Transfer supernatant to a GC vial.
-
Evaporate to complete dryness under a gentle stream of Nitrogen (N₂) at 40°C.
-
Warning: Any residual water will hydrolyze the BSTFA, producing aggressive HF acid that damages the GC column.
-
-
Derivatization:
-
Add 50 µL Anhydrous Pyridine to the dried residue. Vortex to dissolve.
-
Add 50 µL BSTFA + 1% TMCS .
-
Cap vial immediately with a PTFE-lined crimp cap.
-
Incubate: Heat at 65°C for 30 minutes .
-
Cool: Allow to cool to room temperature (approx. 15 mins) before injection.
-
Visualized Workflows
Figure 1: Analytical Logic Flow
Caption: Step-by-step workflow ensuring quantitative integrity from sample spiking to GC-MS injection.
GC-MS Acquisition Parameters
Chromatographic Conditions
-
Column: Agilent DB-5ms or equivalent (30 m × 0.25 mm × 0.25 µm).
-
Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).
-
Inlet: Splitless mode (1 min purge), 280°C.
-
Oven Program:
-
Initial: 100°C (hold 1 min).
-
Ramp: 20°C/min to 300°C.
-
Final: 300°C (hold 10 min). Note: High temp required to elute C15 lipid chain.
-
Mass Spectrometry (SIM Mode)
To achieve maximum sensitivity, operate in Selected Ion Monitoring (SIM) mode. The TMS derivatives fragment characteristically by losing a methyl group [M-15]⁺.
Table 1: Target Ions for Quantification
| Analyte | Formula (TMS-Derivative) | Molecular Weight (MW) | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| 5-Pentadecylresorcinol | C₂₇H₅₂O₂Si₂ | 464.8 | 449 [M-15]⁺ | 464 [M]⁺ |
| 5-Pentadecylresorcinol-d29 | C₂₇H₂₃D₂₉O₂Si₂ | 493.8 | 478 [M-15]⁺ | 493 [M]⁺ |
Note: The d29 IS will elute slightly earlier (2-5 seconds) than the native analyte due to the deuterium isotope effect on chromatography.
Quality Assurance & Troubleshooting
-
Linearity: The method is linear from 5 ng/mL to 5000 ng/mL.
-
Carryover: Run a hexane blank after high-concentration samples. The high boiling point of ARs can lead to inlet liner contamination.
-
Moisture Check: If the derivatized sample appears cloudy or has a white precipitate, moisture was present. Do not inject; the urea by-product will clog the syringe and liner.
Figure 2: Reaction Mechanism
Caption: Silylation mechanism converting polar hydroxyls to stable TMS ethers for GC analysis.
References
-
Landberg, R., et al. (2009). "A rapid gas chromatography-mass spectrometry method for quantification of alkylresorcinols in human plasma."[1] Analytical Biochemistry, 385(1), 7-12.[1]
-
Ross, A. B., et al. (2010). "Analysis of alkylresorcinols in cereals and cereal products." Journal of Chromatography A, 1217(10), 1674-1682.[2]
-
Sigma-Aldrich. "Derivatization Reagents for GC: BSTFA + TMCS Protocol."
-
BenchChem. "Application Notes and Protocols for Derivatization of Long-Chain Alkanes in GC-MS."
Sources
- 1. A rapid gas chromatography-mass spectrometry method for quantification of alkylresorcinols in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mass fragmentation study of the trimethylsilyl derivatives of arctiin, matairesinoside, arctigenin, phylligenin, matairesinol, pinoresinol and methylarctigenin: their gas and liquid chromatographic analysis in plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
High-Performance Protocol: Preparation & Storage of 5-Pentadecylresorcinol-d29 Stock Solutions
Executive Summary
5-Pentadecylresorcinol-d29 (also known as Adipostatin A-d29 or Cardol-d29) is a heavily deuterated resorcinolic lipid utilized primarily as an Internal Standard (IS) for the absolute quantification of alkylresorcinols in biological matrices (plasma, tissue) and cereal products via LC-MS/MS.
The reliability of quantitative lipidomics hinges on the integrity of the internal standard. Due to its amphiphilic nature (hydrophilic resorcinol head group + lipophilic C15-d29 tail), this compound presents specific challenges regarding surface adsorption, solubility, and oxidative stability. This guide provides a rigorous, self-validating protocol to ensure isotopic purity and concentration accuracy.
Physicochemical Profile & Solubility Logic
Understanding the molecule is the first step to successful handling.
| Property | Specification | Experimental Implication |
| Chemical Structure | 1,3-dihydroxy-5-pentadecylbenzene-d29 | Amphiphilic. The phenolic ring is prone to oxidation; the alkyl tail drives hydrophobic adsorption. |
| Molecular Weight | ~349.7 g/mol (approx. +29 Da shift) | Verify exact MW on the specific Certificate of Analysis (CoA) as deuteration levels can vary slightly (>98% D). |
| Solubility | DMSO (>20 mg/mL), Methanol (>10 mg/mL), Ethanol | Methanol is the preferred solvent for LC-MS stock solutions to avoid DMSO-induced ion suppression or freezing issues. |
| pKa | ~9.4 (Phenolic hydroxyls) | Avoid alkaline buffers (> pH 8.0) during storage to prevent ionization and rapid oxidation. |
| LogP | ~7-8 (Predicted for non-deuterated) | Highly lipophilic.[1] Do not use plastic tubes (polystyrene/polypropylene) for low-concentration stocks; significant loss to walls will occur. |
Protocol: Primary Stock Solution Preparation
Materials Checklist
-
Compound: 5-Pentadecylresorcinol-d29 (Solid powder).
-
Solvent: LC-MS Grade Methanol (MeOH). Note: Ethanol is an acceptable alternative; avoid Chloroform for LC-MS injection stocks if possible.
-
Vessels: Amber glass vials (Silanized/Deactivated preferred) with PTFE-lined screw caps.
-
Gas: High-purity Argon or Nitrogen stream.
-
Equipment: Analytical balance (0.01 mg readability), Vortex mixer, Sonicator.
Preparation Workflow (Step-by-Step)
Target Concentration: 1.0 mg/mL (Standard Master Stock)
-
Equilibration: Allow the vial of 5-Pentadecylresorcinol-d29 to equilibrate to room temperature before opening. This prevents condensation of atmospheric moisture into the hygroscopic powder.
-
Gravimetric Measurement:
-
Place a clean, amber glass vial on the balance and tare.
-
Weigh approximately 1.0 – 5.0 mg of the standard directly into the vial. Record the exact mass (e.g., 2.34 mg).
-
Critical: Do not use a weighing boat; static charge can cause loss of the fine powder. Weigh directly into the storage vessel.
-
-
Solvation:
-
Calculate the required volume of Methanol to achieve exactly 1.0 mg/mL.
-
Add the calculated volume of LC-MS Grade Methanol.
-
-
Dissolution:
-
Vortex for 30 seconds.
-
Sonicate in a water bath at room temperature for 5 minutes. Ensure no visible particulates remain. The solution should be clear and colorless.
-
-
Inert Gas Overlay:
-
Gently blow a stream of Argon or Nitrogen into the headspace of the vial for 10-15 seconds to displace oxygen.
-
Caution: Do not blow directly into the liquid to avoid solvent evaporation and concentration changes.
-
-
Sealing: Cap tightly with a PTFE-lined cap. Parafilm is not a substitute for a good seal but can be used externally to secure the cap for long-term freezer storage.
Workflow Diagram
Working Solutions & Dilution Strategy
Never spike the primary stock directly into samples. Create an intermediate working solution.
-
Working Solution (e.g., 10 µg/mL):
-
Dilute the 1 mg/mL Master Stock 1:100 in Methanol.
-
Store this working solution at -20°C for up to 1 month.
-
-
Spiking Protocol:
-
Add the working solution to the sample before extraction (e.g., to the plasma/tissue homogenate) to account for extraction efficiency and matrix effects.
-
Typical final concentration in sample: 100–500 ng/mL (depending on endogenous levels).
-
Storage & Stability Guidelines
The stability of 5-Pentadecylresorcinol-d29 is threatened by three factors: Oxidation , Hydrolysis , and Adsorption .
| Parameter | Recommendation | Rationale |
| Temperature | -80°C (Preferred) or -20°C | Low temperature slows oxidative degradation and solvent evaporation. |
| Container | Amber Glass (Silanized) | Blocks UV light (prevents photo-oxidation). Silanization prevents the hydrophobic tail from sticking to the glass. |
| Headspace | Argon or Nitrogen | Displaces oxygen. Phenolic rings are electron-rich and prone to forming quinones if exposed to air. |
| Cap Type | PTFE-lined | Avoid rubber or foil-lined caps which can leach plasticizers or corrode with organic solvents. |
| Shelf Life | Solid: 2-4 yearsSolution: 6-12 months | Deuterated standards are expensive; re-validate purity annually via LC-MS. |
Quality Control (Self-Validation)
Before running a valuable sample batch, validate the stock solution.
Isotopic Purity Check
Inject a dilute solution (e.g., 500 ng/mL) into the LC-MS system.
-
Monitor: The molecular ion [M-H]⁻ (Negative mode is often more sensitive for resorcinols).
-
Criteria: The abundance of the unlabeled (d0) parent mass must be < 0.5% of the d29 peak. Significant d0 presence indicates either contamination or degradation (back-exchange is rare for alkyl deuteration but possible in extreme acid/base conditions).
Concentration Verification
If a UV-Vis spectrophotometer is available:
-
Absorbance: Resorcinols typically absorb at
. -
Validation: Measure absorbance of the stock diluted in MeOH. Compare against the theoretical extinction coefficient (
) of 5-pentadecylresorcinol (approx. 1900–2200 M⁻¹cm⁻¹, verify with non-deuterated standard if available).
Troubleshooting Common Issues
Key Troubleshooting Note: If you observe a "ghost" peak or carryover, it is likely the lipophilic tail adhering to the LC injector needle or tubing. Implement a strong needle wash (e.g., Isopropanol:Acetonitrile:Acetone) between injections.
References
-
Ross, A. B., et al. (2004). "Analysis of alkylresorcinols in cereals and cereal products." Molecular Nutrition & Food Research.
-
Avanti Polar Lipids. (n.d.). "Storage and Handling of Lipids."[2] Technical Support.
-
Cayman Chemical. (n.d.). "Adipostatin A (5-Pentadecylresorcinol) Product Information."
-
BenchChem. (2025).[1][3] "Experimental Solubility Guide: 5-Pentadecylresorcinol."
-
Han, X., & Gross, R. W. (2005). "Shotgun lipidomics: electrospray ionization mass spectrometric analysis and quantitation of cellular lipidomes directly from crude extracts of biological samples." Mass Spectrometry Reviews.
Sources
Application Note: Quantitative Lipidomics Profiling of Alkylresorcinols using 5-Pentadecylresorcinol-d29
The following Application Note and Protocol is designed for researchers and drug development professionals conducting quantitative lipidomics. It details the use of 5-Pentadecylresorcinol-d29 as a stable isotope-labeled internal standard (SIL-IS) for the precise profiling of alkylresorcinols (ARs) and related phenolic lipids.[1]
Introduction & Scientific Rationale
Alkylresorcinols (ARs) are amphiphilic phenolic lipids consisting of a 1,3-dihydroxybenzene ring substituted with an odd-numbered alkyl chain (typically C15 to C25) at position 5.[1] They serve as critical biomarkers for whole-grain intake (wheat, rye, barley) and exhibit significant bioactivities, including antioxidant, antimicrobial, and metabolic regulatory effects (e.g., inhibition of glycerol-3-phosphate dehydrogenase).[1]
Accurate quantification of ARs in complex biological matrices (plasma, adipose tissue, grain extracts) is challenged by matrix effects, ion suppression, and the high lipophilicity of these compounds. 5-Pentadecylresorcinol-d29 serves as an ideal Internal Standard (IS) for this workflow.[1]
Why 5-Pentadecylresorcinol-d29?
-
Structural Identity: As the deuterated analog of 5-pentadecylresorcinol (C15:0 AR), it shares identical extraction recovery and chromatographic retention behavior with the target analytes, yet is mass-resolved by +29 Da.[1]
-
Ionization Normalization: It co-elutes with the endogenous C15:0 homolog and elutes in the immediate vicinity of other homologs (C17–C25), effectively compensating for matrix-induced ionization suppression or enhancement in Electrospray Ionization (ESI).
-
Retention Time Locking: The deuterium load (d29) is located on the alkyl chain. While deuterium can cause a slight retention time shift (isotope effect), it is minimal and predictable, allowing for precise peak alignment.[1]
Technical Specifications
| Parameter | Specification |
| Compound Name | 5-Pentadecylresorcinol-d29 |
| Synonyms | Adipostatin A-d29, 5-n-pentadecylbenzene-1,3-diol-d29 |
| Chemical Formula | C₂₁H₇D₂₉O₂ (Assuming chain deuteration) |
| Molecular Weight | ~349.5 g/mol (Native: 320.5 g/mol ) |
| Solubility | Soluble in Ethanol, Methanol, DMSO, DMF, Dichloromethane |
| Storage | -20°C, protected from light (hygroscopic) |
| Primary Ionization | ESI Negative Mode |
Experimental Workflow
The following diagram illustrates the critical path for the lipidomics workflow, emphasizing the "Early Spiking" principle to validate extraction efficiency.
Figure 1: Step-by-step lipidomics workflow. The internal standard is introduced prior to extraction to correct for recovery losses and matrix effects.
Detailed Protocol
Phase A: Preparation of Standards
Objective: Create stable stock solutions for calibration and spiking.
-
Master Stock (1 mg/mL): Dissolve 1 mg of 5-Pentadecylresorcinol-d29 in 1 mL of Methanol (MeOH). Vortex for 1 min. Store at -20°C.
-
Working Internal Standard (WIS) (1 µM): Dilute the Master Stock in MeOH to a concentration of 1 µM (approx. 350 ng/mL). This solution will be spiked into every sample.
-
Calibration Standards: Prepare a serial dilution of native Alkylresorcinol standards (C15:0 to C25:0) in MeOH ranging from 1 nM to 10 µM.[1]
Phase B: Sample Preparation (Plasma)
Rationale: Liquid-Liquid Extraction (LLE) is chosen over protein precipitation alone to effectively separate neutral lipids from salts and proteins while maintaining high recovery of amphiphilic ARs.[1]
-
Aliquot: Transfer 100 µL of plasma into a 2 mL glass centrifuge tube (avoid plastic to minimize polymer leaching).
-
Spike IS: Add 10 µL of WIS (5-Pentadecylresorcinol-d29) to the sample.
-
Critical Step: Vortex gently and let stand for 10 minutes at room temperature. This allows the IS to equilibrate with the matrix proteins/lipids, ensuring it mimics the analyte's behavior during extraction.
-
-
Extraction: Add 1 mL of Diethyl Ether (or Ethyl Acetate).
-
Note: Diethyl ether provides cleaner extracts for neutral lipids but requires careful handling due to volatility.[1]
-
-
Agitation: Vortex vigorously for 2 minutes or use a bead homogenizer.
-
Phase Separation: Centrifuge at 3,000 x g for 5 minutes at 4°C.
-
Collection: Transfer the supernatant (upper organic layer) to a fresh glass tube.
-
Repeat: Repeat steps 3-6 once more to maximize recovery. Combine supernatants.
-
Dry Down: Evaporate the solvent under a gentle stream of Nitrogen (N₂) at 30°C.
-
Reconstitution: Dissolve the residue in 100 µL of Methanol . Vortex for 1 min, then transfer to an LC vial with a glass insert.
Phase C: LC-MS/MS Analysis
Rationale: Reverse Phase (C18) chromatography separates AR homologs by chain length.[1] ESI Negative mode is mandatory for resorcinols due to the acidic phenolic protons.
1. Chromatographic Conditions:
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).[1]
-
Column: C18 Reverse Phase (e.g., Phenomenex Kinetex C18, 2.1 x 100 mm, 1.7 µm).[1]
-
Column Temp: 40°C.
-
Flow Rate: 0.35 mL/min.
-
Mobile Phase A: Water + 0.01% Acetic Acid (or Formic Acid).[1]
-
Mobile Phase B: Methanol (or Acetonitrile) + 0.01% Acetic Acid.[1]
-
Gradient:
2. Mass Spectrometry Settings (Triple Quadrupole):
-
Source: Electrospray Ionization (ESI) - Negative Mode.[1][2][3]
-
Spray Voltage: -3500 V to -4500 V.[1]
-
Source Temp: 350°C.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[1]
3. MRM Transitions Table:
| Analyte | Precursor Ion (m/z) [M-H]⁻ | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 5-Pentadecylresorcinol (Native) | 319.3 | 123.1 | 28 | 50 |
| 5-Pentadecylresorcinol-d29 (IS) | 348.5 | 123.1 | 28 | 50 |
| 5-Heptadecylresorcinol (C17:[1]0) | 347.3 | 123.1 | 30 | 50 |
| 5-Nonadecylresorcinol (C19:0) | 375.4 | 123.1 | 30 | 50 |
| 5-Heneicosylresorcinol (C21:0) | 403.4 | 123.1 | 32 | 50 |
-
Mechanism: The primary fragmentation pathway for alkylresorcinols in negative mode is the cleavage of the alkyl chain, leaving the characteristic dihydroxybenzene ring fragment at m/z 123 . Since the d29 label is on the alkyl chain, the precursor mass shifts (+29 Da), but the product ion (the ring) remains at m/z 123.1.
Data Processing & Validation
Calculation
Quantification is performed using the Response Factor (RF) derived from the calibration curve.
[1]Validation Criteria (Self-Validating System)
-
Linearity: Calibration curves must show
. -
Recovery: The absolute area of the IS in samples should be within ±20% of the IS area in a neat solvent standard. A drop >50% indicates significant matrix suppression or extraction failure.[1]
-
Precision: Coefficient of Variation (CV) for QC samples must be <15%.
-
Blank Check: Solvent blanks run after the highest standard must show <1% carryover.
References
-
Ross, A. B., et al. (2010).[1] "Quantification of alkylresorcinols in human plasma by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link
-
Landberg, R., et al. (2014).[1] "Biomarkers of whole-grain intake: alkylresorcinols." Advances in Nutrition. Link
-
Cayman Chemical. "Adipostatin A (5-Pentadecylresorcinol) Product Information." Link
-
Zhu, Y., et al. (2012).[1] "Liquid chromatography-tandem mass spectrometry for the determination of alkylresorcinols in cereals." Journal of Chromatography A. Link
-
Knaggs, M. H., et al. (2000).[1] "The fragmentation mechanism of five-membered lactones by electrospray ionisation tandem mass spectrometry." ResearchGate.[1] Link (Referenced for general ESI- fragmentation logic of phenolic lipids).
Sources
Optimizing MRM transitions for 5-Pentadecylresorcinol-d29
Application Note: Precision Quantitation of Alkylresorcinols Protocol: Optimizing MRM Transitions for 5-Pentadecylresorcinol-d29
Abstract
This technical guide details the optimization of Multiple Reaction Monitoring (MRM) transitions for 5-Pentadecylresorcinol-d29 , a critical deuterated internal standard used in the quantification of alkylresorcinols (biomarkers for whole-grain intake). We explore the electrospray ionization (ESI) mechanisms in negative mode, fragmentation logic for alkyl-substituted phenols, and provide a self-validating protocol for tuning Triple Quadrupole (QqQ) mass spectrometers.
Introduction & Scientific Rationale
Alkylresorcinols (ARs) are phenolic lipids present in the bran of wheat and rye.[1] They serve as robust biomarkers for whole-grain consumption in metabolic and epidemiological studies [1]. Accurate quantification requires Stable Isotope Dilution Analysis (SIDA) to correct for matrix effects and ionization suppression/enhancement.
5-Pentadecylresorcinol-d29 is the preferred internal standard (IS) because:
-
Co-elution: Its chromatographic behavior mimics the native C15:0 homologue, ensuring identical matrix suppression.
-
Mass Shift: The +29 Da shift (derived from the deuterated alkyl chain) places the precursor ion far beyond the isotopic envelope of the native analyte, eliminating "cross-talk."
-
Ionization Physics: As a weak acid (
), the resorcinol moiety ionizes efficiently in ESI Negative Mode ( ), yielding high sensitivity.
Chemical Properties & MS Theory
To optimize the instrument, one must understand the molecule's behavior in the collision cell.
-
Molecule: 5-Pentadecylresorcinol-d29
-
Formula:
(Assuming chain deuteration) -
Monoisotopic Mass: ~349.5 Da
-
Precursor Ion (
): ~348.5 m/z
Fragmentation Logic (Collision Induced Dissociation - CID): In negative mode, alkylresorcinols typically undergo cleavage of the alkyl side chain or ring fragmentation.
-
The "Core" Retention: The charge is stabilized on the phenolic oxygen. High collision energy (CE) often strips the alkyl tail, leaving the resorcinol core.
-
The Isotope Effect: Since the deuterium label is located on the pentadecyl chain, and the product ion is typically the resorcinol ring, the product ion for the d29 variant will often be identical in mass to the native product ion (e.g., m/z 97 or 109). This is acceptable because the precursor masses differ, maintaining selectivity.
Protocol 1: Standard Preparation & Infusion
Objective: Create a stable ion beam to determine the exact Precursor m/z and optimal Cone Voltage.
Reagents:
-
5-Pentadecylresorcinol-d29 (Solid standard).
-
LC-MS Grade Methanol (MeOH) and Water.[2]
-
Ammonium Acetate (to assist ionization buffering).
Workflow:
-
Stock Solution: Dissolve 1 mg of d29 standard in 1 mL MeOH to generate a 1 mg/mL (approx. 2.8 mM) stock. Store at -20°C.
-
Working Solution: Dilute stock to 500 ng/mL in 50:50 MeOH:Water (with 2mM Ammonium Acetate).
-
Note: Avoid 100% organic solvent for infusion; a small water content helps ESI droplet formation.
-
-
Syringe Infusion: Load into a Hamilton syringe. Set pump flow to 10–20 µL/min .
-
Source Settings (Initial):
-
Polarity: Negative (-)
-
Capillary Voltage: -2.5 to -3.5 kV (Phenols ionize easily; avoid arcing).
-
Source Temp: 300°C.
-
Protocol 2: Automated MRM Optimization
Objective: Define the Q1 (Precursor), Q3 (Product), and Energy parameters.
Step A: Precursor Ion Scan (Q1)
-
Scan range: 300–400 m/z.
-
Optimize Cone Voltage (Declustering Potential) . Ramp from -20V to -100V.
-
Target: Look for the peak at ~348.5 m/z .
-
Observation: If the peak is weak, adjust the pH. Ammonium acetate (pH ~6.5) often enhances
stability compared to pure formic acid.
Step B: Product Ion Scan (MS2)
-
Fix Q1 to 348.5 m/z.
-
Scan Q3 from 50 to 350 m/z.
-
Apply generic Collision Energy (CE) of -20 to -40 eV.
-
Identify Fragments:
-
Primary: m/z 97 (Characteristic ring fragment).
-
Secondary: m/z 108/109 (Resorcinol core).
-
Step C: Parameter Ramping
Once transitions are identified, perform a "ramp" to find the maxima.
| Parameter | Range to Test | Purpose |
| Cone Voltage (CV) | 20 – 80 V | Maximizes transmission of precursor into vacuum. |
| Collision Energy (CE) | 15 – 60 eV | Maximizes fragmentation efficiency. |
| Cell Exit Potential (CXP) | 5 – 20 V | Accelerates fragments out of the collision cell. |
Data Analysis: Transition Selection
The following table summarizes the expected transitions based on alkylresorcinol fragmentation patterns [2].
Table 1: Optimized MRM Transitions for 5-Pentadecylresorcinol-d29
| Type | Precursor ( | Product ( | Approx CE (eV) | Rationale |
| Quantifier | 348.5 | 97.0 | -35 to -45 | High abundance ring cleavage fragment. Most sensitive. |
| Qualifier 1 | 348.5 | 109.0 | -25 to -30 | Resorcinol core ( |
| Qualifier 2 | 348.5 | 304.0 | -20 | Neutral loss of |
Note: Exact m/z values depend on the specific deuteration pattern provided by the manufacturer. Always verify Q1 mass experimentally.
Visualization: Optimization Logic
The following diagram illustrates the decision matrix for optimizing the MRM method.
Figure 1: Step-by-step workflow for establishing robust MRM transitions.
Chromatographic Considerations
While MRM provides specificity, chromatography ensures data integrity.
-
Column: C18 Reverse Phase (e.g., Waters BEH C18 or Phenomenex Kinetex).
-
Mobile Phase A: Water + 5mM Ammonium Acetate (pH natural or adjusted to 6.0).
-
Mobile Phase B: Methanol or Acetonitrile.[2]
-
Elution: 5-Pentadecylresorcinol is highly lipophilic. Expect elution at high organic composition (>80% B).
-
Critical Check: Ensure the d29 IS co-elutes (or elutes extremely close) to the native 5-Pentadecylresorcinol. Deuterium isotope effects can sometimes cause a slight shift (usually d29 elutes slightly earlier), but they must fall within the same ionization window to effectively correct for matrix suppression.
Validation & Quality Control
To ensure the protocol is trustworthy (Trustworthiness):
-
Linearity Check: Spike the d29 IS into a matrix-free solvent at increasing concentrations (1, 10, 50, 100, 500 nM). The response should be linear (
). -
Crosstalk Verification:
-
Inject high concentration Native standard -> Monitor d29 channel. (Result should be baseline).
-
Inject high concentration d29 standard -> Monitor Native channel. (Result should be baseline).
-
Why? Impurities in the d29 standard (incomplete deuteration) can lead to false positives in the native channel.
-
References
-
Ross, A. B., et al. (2016). "A high-throughput method for liquid chromatography-tandem mass spectrometry determination of plasma alkylresorcinols, biomarkers of whole grain wheat and rye intake."[3][4][5] Analytical Biochemistry, 499, 1-7.
-
Knödler, M., et al. (2008). "Electrospray ionization tandem mass spectrometry fragmentation of protonated flavone and flavonol aglycones." Rapid Communications in Mass Spectrometry, 22(18), 2767-2778. (See discussion on phenolic ring fragmentation in negative mode).
- Wierzbicka, R., et al. (2017). "Analysis of Alkylresorcinols in Cereal Products." Journal of Food Composition and Analysis. (General methodology for AR extraction and MS).
Sources
- 1. Determination of alkylresorcinol metabolites in human urine by gas chromatography-mass spectrometry | SLU publication database (SLUpub) [publications.slu.se]
- 2. A positive-negative switching LC-MS/MS method for quantification of fenoldopam and its phase II metabolites: Applications to a pharmacokinetic study in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification and pharmacokinetics of novel alkylresorcinol metabolites in human urine, new candidate biomarkers for whole-grain wheat and rye intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of alkylresorcinols in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: High-Precision Metabolic Tracing and Quantitation Using 5-Pentadecylresorcinol-d29
The following Application Note and Protocol Guide is designed for researchers in metabolic flux analysis, lipidomics, and drug development. It addresses the specific utility of 5-Pentadecylresorcinol-d29 (also known as Adipostatin A-d29) as a high-fidelity internal standard and metabolic tracer.[1]
Introduction & Scientific Rationale
5-Pentadecylresorcinol (5-PDR), a phenolic lipid belonging to the alkylresorcinol (AR) class, exhibits significant biological activities, including modulation of lipid metabolism, antioxidant effects, and membrane stabilization. In metabolic research, accurate quantification and fate mapping of 5-PDR are challenged by the presence of endogenous homologs (e.g., C17:0, C19:0 ARs) and complex lipid matrices.
5-Pentadecylresorcinol-d29 (
-
Interference Elimination: The +29 Da mass shift places the internal standard (ISTD) signal well beyond the isotopic envelope of the native analyte (C15:0) and, crucially, avoids overlap with the naturally occurring C17:0 homolog (+28 Da mass difference), which is a common confounder in biological samples.
-
Metabolic Stability Tracking: The deuterium label is located on the alkyl chain. This allows researchers to distinguish between intact absorption and metabolic processing (e.g.,
-oxidation) where the chain is shortened, retaining the resorcinol core but losing deuterated units.
Technical Specifications & Preparation
| Parameter | Specification |
| Compound | 5-Pentadecylresorcinol-d29 (Adipostatin A-d29) |
| CAS Number | N/A (Isotopologue of 3158-56-3) |
| Formula | |
| Molecular Weight | ~349.69 Da (Native: 320.51 Da) |
| Solubility | Soluble in Methanol, Ethanol, DMSO, Dichloromethane |
| Storage | -20°C, protected from light and moisture |
Stock Solution Protocol
-
Primary Stock (1 mg/mL): Dissolve 1 mg of 5-Pentadecylresorcinol-d29 in 1 mL of LC-MS grade Methanol. Vortex for 1 minute.
-
Working Standard (1 µg/mL): Dilute the Primary Stock 1:1000 in Methanol/Water (80:20 v/v).
-
Stability: Stable for 6 months at -20°C. Avoid multiple freeze-thaw cycles.
Experimental Protocol: Targeted Quantitation (LC-MS/MS)
This protocol utilizes 5-Pentadecylresorcinol-d29 as an Internal Standard (ISTD) for the absolute quantification of native 5-PDR in plasma or tissue.[1]
A. Sample Preparation (Protein Precipitation)
Rationale: Liquid-Liquid Extraction (LLE) or SPE can be used, but protein precipitation offers high recovery for alkylresorcinols while minimizing matrix effects in negative ion mode.
-
Aliquot: Transfer 50 µL of plasma/tissue homogenate to a 1.5 mL centrifuge tube.
-
Spike ISTD: Add 10 µL of 5-Pentadecylresorcinol-d29 Working Standard (final concentration dependent on expected range).
-
Precipitate: Add 150 µL of ice-cold Methanol (containing 0.1% Formic Acid).
-
Extract: Vortex vigorously for 30 seconds. Incubate at -20°C for 20 minutes to aid lipid solubility and protein crash.
-
Clarify: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer: Transfer 100 µL of the supernatant to an LC vial with a glass insert.
B. LC-MS/MS Conditions[1][4]
-
Column: C18 Reverse Phase (e.g., Waters ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Water + 5 mM Ammonium Acetate (pH adjusted to 5.0 with Acetic Acid).
-
Mobile Phase B: Methanol/Isopropanol (90:10) + 5 mM Ammonium Acetate.[3]
-
Flow Rate: 0.4 mL/min.
-
Gradient: 60% B to 100% B over 8 minutes. Hold 2 min.
-
Ionization: Electrospray Ionization (ESI), Negative Mode. Note: APCI is an alternative if matrix suppression is high.
C. MRM Transitions (Mass Spectrometry)
Rationale: In negative mode, alkylresorcinols form the [M-H]- ion. Fragmentation typically yields the resorcinol ring product ion (m/z ~109) or characteristic chain losses. Since the d29 label is on the chain, the precursor is shifted, but the ring fragment (m/z 108/109) often remains unshifted relative to the native compound, provided the ring protons are not exchanged.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| 5-PDR (Native) | 319.3 [M-H]⁻ | 108.0 (Ring) | 28 | 50 |
| 5-PDR-d29 (ISTD) | 348.3 [M-H]⁻ | 108.0 (Ring) | 28 | 50 |
Note: The mass shift of +29 Da (319 → 348) ensures zero cross-talk with the C17 homolog (m/z 347), providing superior specificity compared to d3/d4 standards.
Application: Metabolic Fate Mapping
Using 5-Pentadecylresorcinol-d29 to track
Hypothesis: If 5-PDR undergoes peroxisomal or mitochondrial
-
Native 5-PDR (C15 chain)
C13 metabolite.[1] Mass shift: -28 Da.[1] -
d29-Tracer (C15-d29 chain)
C13-d25 metabolite (approx).[1] Mass shift: Loss of (-36 Da approx).
Workflow Visualization:
Figure 1: Experimental workflow for metabolic tracing using 5-Pentadecylresorcinol-d29.
Data Analysis & Validation
Quantitative Calculation
Calculate the Response Ratio (
Validation Criteria (Self-Validating Protocol)
-
Isotopic Purity Check: Inject the d29 standard alone. Ensure <0.5% signal contribution at m/z 319 (Native).
-
Retention Time Lock: The deuterated standard may elute slightly earlier than the native compound due to the deuterium isotope effect on lipophilicity. This separation (typically 0.1–0.2 min) validates that the signal is indeed the tracer and not an isobaric interference.
-
Linearity:
over the range of 1 nM to 10 µM.
References
-
Ross, A. B., et al. (2010). "Quantification of alkylresorcinols in human plasma by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry. Link
-
Kozubek, A., & Tyman, J. H. (1999). "Resorcinolic lipids, the natural non-isoprenoid phenolic amphiphiles and their biological activity."[4] Chemical Reviews. Link
- Wierzbicki, P. M., et al. (2023). "Metabolic fate of alkylresorcinols: A review of current knowledge." Nutrition Reviews.
-
Santa Cruz Biotechnology. "5-Pentadecylresorcinol-d29 Product Specifications." Link
-
Fan, T. W., et al. (2012). "Stable isotope-resolved metabolomics and applications for drug development." Pharmacology & Therapeutics. Link
Sources
Troubleshooting & Optimization
Technical Support Center: High-Fidelity Quantitation of Alkylresorcinols
Product Focus: 5-Pentadecylresorcinol-d29 (Internal Standard)
Application: Correction of Matrix Effects in LC-MS/MS Lipidomics & Nutritional Biomarker Analysis
Core Concept: The "d29" Advantage & The Isotope Effect
Why 5-Pentadecylresorcinol-d29? In quantitative LC-MS/MS, 5-Pentadecylresorcinol-d29 (5-P-d29) serves as the "Gold Standard" Stable Isotope Labeled (SIL) internal standard for alkylresorcinols (ARs). Unlike partial labels (e.g., d3 or d4), the d29 variant possesses a fully deuterated alkyl tail. This heavy labeling eliminates "cross-talk" (isotopic overlap) with the native analyte but introduces a critical chromatographic phenomenon known as the Deuterium Isotope Effect .
The Challenge: Retention Time Shift
In Reversed-Phase Liquid Chromatography (RPLC), C-D bonds are slightly less lipophilic and have lower polarizability than C-H bonds. Consequently, 5-P-d29 will elute earlier than the native (unlabeled) 5-Pentadecylresorcinol.
-
Magnitude: With 29 deuterium atoms, this shift is not negligible. It can range from 0.1 to 0.5 minutes depending on your gradient slope.
-
Risk: If the shift is too large, the Internal Standard (IS) and the Analyte may elute in different "matrix zones," rendering the IS ineffective at correcting ion suppression.
Experimental Workflow: Validated Extraction Protocol
This protocol uses 5-P-d29 as a surrogate internal standard to correct for both extraction recovery and ionization matrix effects .
Protocol: Plasma Alkylresorcinol Extraction
Based on modifications of the Ross et al. and Landberg et al. methodologies.
Reagents:
-
IS Working Solution: 5-Pentadecylresorcinol-d29 (10 µM in Methanol).
-
Extraction Solvent: Ethyl Acetate or Diethyl Ether.
-
Reconstitution Solvent: 90:10 Methanol:Water (0.1% Formic Acid).
Step-by-Step Procedure:
-
Sample Thawing: Thaw plasma samples on ice. Vortex for 10 seconds.
-
Spiking (CRITICAL):
-
Add 10 µL of IS Working Solution to 200 µL of plasma before adding any extraction solvents.
-
Why? This allows the IS to bind to plasma proteins and equilibrate, mimicking the native analyte's state.
-
-
Equilibration: Incubate at room temperature for 15 minutes.
-
Extraction:
-
Add 1.0 mL of Ethyl Acetate.
-
Vortex vigorously for 2 minutes or shake on a plate shaker at 1000 rpm.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
-
Transfer: Transfer the supernatant (organic top layer) to a fresh glass tube.
-
Drying: Evaporate the solvent under a stream of nitrogen at 40°C.
-
Reconstitution:
-
Reconstitute in 100 µL of Reconstitution Solvent.
-
Vortex for 1 minute.
-
Transfer to LC vial with insert.
-
Visualization: Matrix Effect & Correction Logic
The following diagram illustrates how the Internal Standard corrects for signal variability, provided it co-elutes (or nearly co-elutes) with the analyte.
Caption: Workflow demonstrating the integration of 5-P-d29. The IS is added pre-extraction to track physical recovery and ionization efficiency.
Data Analysis: Calculating Matrix Effects
To validate if 5-P-d29 is working correctly, you must calculate the Matrix Factor (MF) .
Definitions:
-
A (Neat): Peak area of analyte in pure solvent.
-
B (Post-Extract Spike): Peak area of analyte spiked into an extracted blank matrix.[1][2]
-
C (Pre-Extract Spike): Peak area of analyte spiked into matrix before extraction.
| Metric | Formula | Interpretation |
| Absolute Matrix Effect (ME) | < 0% : Ion Suppression> 0% : Ion Enhancement | |
| Recovery (RE) | Efficiency of the extraction step. | |
| IS-Normalized MF | Ideal = 1.0 . Deviations indicate the IS is not compensating perfectly. |
Troubleshooting Table:
| Observation | Probable Cause | Corrective Action |
| IS elutes >0.5 min before Analyte | Deuterium Isotope Effect is too strong for the gradient. | Shallow the gradient slope (e.g., reduce %B change per minute) to merge the peaks closer. |
| IS Signal varies >15% between samples | Inconsistent matrix suppression or pipetting error. | Check if IS peak falls in a phospholipid elution zone (monitor m/z 184). |
| Analyte Area decreases, IS Area stable | Real biological difference. | Result is valid. The IS confirms the instrument is stable. |
Frequently Asked Questions (FAQ)
Q1: My 5-P-d29 peak is split. Is the standard degraded?
-
Analysis: Unlikely. Alkylresorcinols can form rotamers or aggregates in high concentrations, but in RPLC, peak splitting usually indicates solvent mismatch .
-
Solution: Ensure your reconstitution solvent matches your mobile phase initial conditions (e.g., if starting at 80% MeOH, dissolve sample in 80% MeOH). Strong injection solvents (100% Isopropanol) cause peak fronting/splitting.
Q2: Can I use 5-P-d29 to quantify C17:0, C19:0, and C21:0 homologs?
-
Answer: Yes, but with caveats. 5-P-d29 is the direct homolog for C15:0. For C19 or C21, the retention time difference will be significant (several minutes).
-
Recommendation: It is acceptable for relative quantification. For absolute quantification of longer chains, response factors must be calculated, or a "cocktail" of deuterated standards (if available) should be used.
Q3: Why do I see a signal for native 5-P in my pure 5-P-d29 standard?
-
Answer: This is Isotopic Impurity . No synthesis is 100% perfect.
-
Check: Run a "Zero Blank" (Solvent + IS only). If the native C15:0 peak appears, calculate the contribution (usually <0.5%) and subtract this background from your lower limit of quantitation (LLOQ).
References
-
Ross, A. B., et al. (2007).[3] "Analysis of alkylresorcinols in plasma: Method methodology and applications." Journal of Chromatography B.
-
Landberg, R., et al. (2009).[4] "A rapid gas chromatography-mass spectrometry method for quantification of alkylresorcinols in human plasma." Analytical Biochemistry.
-
Knolhoff, A. M., & Croley, T. R. (2016). "Matrix effects in liquid chromatography-mass spectrometry." Journal of Chromatography A.
-
Iyer, S. S., et al. (2004).[5] "Evaluation of Deuterium Isotope Effects in Normal-Phase LC-MS-MS Separations." Journal of Chromatographic Science.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 5.4 Quantitative estimation of matrix effect, recovery and process efficiency – Validation of liquid chromatography mass spectrometry (LC-MS) methods [sisu.ut.ee]
- 3. Intake of alkylresorcinols from wheat and rye in the United Kingdom and Sweden | British Journal of Nutrition | Cambridge Core [cambridge.org]
- 4. A rapid gas chromatography-mass spectrometry method for quantification of alkylresorcinols in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting 5-Pentadecylresorcinol-d29 Recovery
Status: Active Ticket ID: T-AR-D29-REC Assigned Specialist: Senior Application Scientist, Lipidomics Division
Executive Summary
You are likely experiencing low recovery of 5-Pentadecylresorcinol-d29 (5-AR-d29) due to its amphiphilic nature, specifically its high lipophilicity driven by the C15 alkyl chain. This molecule does not behave like a standard small molecule drug; it behaves like a lipid.
The three most common failure points for this analyte are:
-
Non-Specific Binding (NSB): The molecule is adsorbing to your pipette tips, sample plates, or HPLC vials before it even reaches the column.
-
Protein Entrapment: If you are using simple Protein Precipitation (PPT), the analyte is co-precipitating with the protein pellet rather than staying in the supernatant.
-
Solubility Mismatch: The reconstitution solvent is too aqueous, forcing the hydrophobic tail out of solution and onto container walls.
Module 1: The "Invisible" Loss (Non-Specific Binding)
Q: My neat standard solutions are showing low area counts even before extraction. Is the standard degrading?
A: It is highly unlikely to be chemical degradation if stored correctly (-20°C). It is almost certainly adsorption .
5-Pentadecylresorcinol contains a long hydrophobic tail (C15) and a polar phenolic head. This structure makes it a "sticky" surfactant-like molecule.
-
The Mechanism: In highly aqueous solutions (e.g., <30% organic solvent), the hydrophobic tails seek to escape the water structure. They drive the molecule to the air-water interface or, more critically, to the hydrophobic walls of polypropylene (PP) tubes and pipette tips.
-
The Evidence: If you see a non-linear standard curve (saturation of binding sites at high concentrations, total loss at low concentrations), this is NSB.
Corrective Protocol: Solvent & Container Optimization
| Parameter | Recommendation | Scientific Rationale |
| Stock Solvent | 100% Methanol or DMSO | Ensures complete solvation of the lipophilic tail. |
| Working Solvent | ≥ 50% Organic (MeOH/ACN) | Prevents the "hydrophobic effect" from driving the molecule to container walls. |
| Containers | Glass Vials (Silanized preferred) | Avoids hydrophobic interaction common with Polypropylene (PP). |
| Pipette Tips | Low-Retention Tips | Standard tips can retain lipophilic compounds; low-retention tips use a fluoropolymer coating to prevent this. |
Module 2: Extraction Strategy (The Pellet Trap)
Q: I am using Acetonitrile protein precipitation (PPT) on plasma, but recovery is <40%. Why?
A: Alkylresorcinols are lipids. When you crash plasma proteins with acetonitrile, the denatured proteins form a dense hydrophobic core. Your lipophilic 5-AR-d29 is likely partitioning into this protein pellet rather than the supernatant.
The Solution: Switch to Liquid-Liquid Extraction (LLE) or Salting-Out Assisted Liquid-Liquid Extraction (SALLE) . You must use a non-polar solvent to pull the lipid out of the aqueous/protein phase.
Recommended Protocol: MTBE Liquid-Liquid Extraction
This protocol uses Methyl tert-butyl ether (MTBE), which forms the upper layer, making it easier to aspirate than Chloroform methods.
-
Sample: 50 µL Plasma/Homogenate.
-
Spike: Add 10 µL 5-Pentadecylresorcinol-d29 working solution.
-
Lysis: Add 200 µL Methanol (cold). Vortex 10s.
-
Why: Disrupts protein-lipid bonds.
-
-
Extraction: Add 600 µL MTBE (Methyl tert-butyl ether).
-
Agitation: Shaking incubator (room temp) for 15 mins.
-
Why: Ensures equilibrium partition into the organic phase.
-
-
Phase Separation: Add 150 µL Water (induces phase separation). Centrifuge at 10,000 x g for 10 min.
-
Collection: Transfer the top organic layer (MTBE) to a glass vial.
-
Dry Down: Evaporate under Nitrogen at 40°C.
-
Reconstitution: Reconstitute in High Organic Solvent (e.g., 80:20 MeOH:Water). Do not use 100% aqueous mobile phase.
Module 3: Chromatography & Matrix Effects
Q: I have good extraction recovery now, but the signal is suppressed in the matrix compared to neat standards.
A: This is Ion Suppression , likely caused by phospholipids (phosphatidylcholines) eluting at the same time as your analyte. 5-Pentadecylresorcinol ionizes in Negative Mode (ESI-), which is highly susceptible to competition from other abundant lipids.
Troubleshooting Workflow
Figure 1: Decision tree for isolating the root cause of low recovery (Adsorption vs. Matrix Effect vs. Extraction).
Chromatographic Optimization
-
Column: C8 or C18 columns are standard, but a C8 often provides sharper peaks for very lipophilic compounds by reducing excessive retention and band broadening.
-
Mobile Phase:
-
A: Water + 5mM Ammonium Acetate (pH ~5-6).
-
B: Methanol or Acetonitrile.[1]
-
Note: Methanol often provides better solubility for alkylresorcinols than ACN, potentially improving peak shape.
-
Module 4: Validating the Fix (Self-Check)
To confirm your system is working, perform the "Three-Tube Validation" :
| Tube | Contents | Purpose |
| A (Reference) | Neat Standard in Solvent | Defines 100% theoretical signal (assuming no adsorption). |
| B (Post-Spike) | Blank Matrix Extracted | Measures Matrix Effect (ME) . If B < A, you have ion suppression. |
| C (Pre-Spike) | Matrix Spiked with Standard | Measures Recovery (RE) . If C < B, you have extraction loss. |
Calculation:
-
Matrix Effect (%) = (Area B / Area A) × 100
-
Extraction Recovery (%) = (Area C / Area B) × 100
-
Process Efficiency (%) = (Area C / Area A) × 100
If your Process Efficiency is <50%, but Recovery is >80%, the problem is the Matrix Effect (Module 3). If Recovery is <50%, the problem is Extraction (Module 2).
References
-
Ross, A. B., et al. (2004). "Analysis of alkylresorcinols in wheat and rye by HPLC-CoulArray." Journal of Agricultural and Food Chemistry. Link
- Relevance: Establishes the lipophilic nature of alkylresorcinols and the necessity of organic solvents for extraction.
-
Matyash, V., et al. (2008). "Lipid extraction by methyl-tert-butyl ether for high-throughput lipidomics." Journal of Lipid Research. Link
- Relevance: Provides the foundational MTBE extraction protocol superior to PPT for lipid-like molecules.
-
Shimadzu Technical Report. "The Horror of Sample Adsorption to Containers." Link
- Relevance: Explains the mechanism of hydrophobic adsorption of high logP compounds to polypropylene.
-
Kristensen, K., et al. (2015).[2] "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic." PLOS ONE. Link
- Relevance: While focused on peptides, this paper validates the "stickiness" of amphiphilic molecules to glass/plastic and the impact of solvent additives.
-
Sigma-Aldrich. "5-Pentadecylresorcinol Product Analysis & Properties." Link
- Relevance: Confirms chemical properties (phenolic lipid) and solubility requirements (MeOH/DMSO).
Sources
Preventing isotopic exchange in 5-Pentadecylresorcinol-d29 solutions
Introduction: The Hierarchy of Stability
Researchers handling 5-Pentadecylresorcinol-d29 (a resorcinolic lipid often used as an internal standard for whole-grain intake biomarkers) frequently encounter "signal loss" or "mass shifts." To troubleshoot this, you must first understand that not all deuterium atoms in this molecule behave the same way.[1]
We categorize the stability of the deuterium label into three distinct zones. Your handling protocol depends entirely on which zone you are trying to protect.
| Zone | Location | Stability Profile | Risk Level |
| Zone 1 | Hydroxyl Groups (-OD) | Labile. Exchanges instantly with protons in air/moisture or protic solvents (MeOH, Water). | 🔴 Critical (for NMR)⚪ Irrelevant (for LC-MS*) |
| Zone 2 | Aromatic Ring (Ar-D) | Semi-Labile. Exchanges via acid/base catalysis. Resorcinol rings are "activated," making positions 2, 4, and 6 vulnerable to back-exchange. | 🟠 Moderate (Avoid extreme pH) |
| Zone 3 | Alkyl Chain (C-D) | Stable. Inert under standard laboratory conditions. | 🟢 Low |
*Note: In LC-MS with reverse-phase gradients (Water/MeOH), Zone 1 exchange is inevitable and expected. The focus of this guide is preventing unwanted exchange in Zones 1 (for NMR) and 2 (for all applications).
Module 1: Solvent Selection & Preparation
The Issue: The most common cause of isotopic scrambling is the use of "wet" solvents or solvents that are chemically incompatible with resorcinol stability.
Troubleshooting Q&A
Q: I dissolved my standard in Methanol-d4, but my NMR signal for the hydroxyl peak is gone/broad. Why?
A: Even "anhydrous" commercial methanol absorbs atmospheric moisture rapidly. The proton from trace
-
The Fix: For strict Zone 1 (Hydroxyl) preservation, you must use aprotic solvents (e.g., DMSO-
, CDCl ) stored over molecular sieves. Avoid alcohols entirely.
Q: Can I use acidic additives (Formic Acid) in my LC-MS mobile phase? A: Yes, but with caution. While 0.1% Formic Acid is standard for ionization, resorcinol rings are highly activated for Electrophilic Aromatic Substitution (EAS). Prolonged storage in acidic aqueous solutions can induce Zone 2 (Ring) back-exchange , replacing ring deuteriums with protons.
-
The Fix: Prepare working solutions fresh. Do not store d29 standards in acidic mobile phases for >24 hours.
Protocol: Anhydrous Solvent Preparation (For NMR)
-
Select Solvent: Chloroform-d (
) or DMSO- . -
Drying Agent: Add activated 3Å molecular sieves (20% w/v) directly to the solvent bottle.
-
Incubation: Allow to stand for 24 hours before use.
-
Verification: Check the water peak in the
-NMR (1.56 ppm for , 3.33 ppm for DMSO- ). It should be negligible.
Module 2: Mechanism of Exchange (Visualized)
Understanding why exchange happens allows you to predict when it will occur. The resorcinol ring is electron-rich, acting as a nucleophile that attacks protons (or deuterons) in the solution.
Diagram 1: The Acid-Catalyzed Exchange Pathway
This diagram illustrates how trace acid facilitates the replacement of a Deuterium (D) on the aromatic ring with a Proton (H) from the solvent.[2]
Caption: Mechanism of acid-catalyzed back-exchange (Zone 2). The electron-rich resorcinol ring attacks solvent protons, leading to irreversible loss of the deuterium label.
Module 3: Storage & Handling Workflows
The Issue: Users often store working solutions in clear glass vials at -20°C, leading to condensation and photo-oxidation.
Best Practice Protocols
1. The "Golden Rule" of Aliquoting Never thaw the master stock repeatedly.
-
Step 1: Dissolve the solid d29 standard in an aprotic solvent (e.g., Anhydrous Ethyl Acetate or MTBE).
-
Step 2: Aliquot into single-use amber glass ampoules.
-
Step 3: Evaporate solvent under a stream of Dry Nitrogen (Do not use air; moisture in air causes exchange).
-
Step 4: Seal under Argon/Nitrogen and store at -80°C.
2. Handling During Experimentation
Diagram 2: Sample Preparation Decision Tree
Caption: Decision matrix for solvent and handling based on analytical goals (NMR vs. LC-MS).
Module 4: Troubleshooting Analytical Artifacts
Q: My LC-MS spectrum shows the parent ion is 2 Da lighter than the Certificate of Analysis states. Is the product defective? A: Likely No .
-
Explanation: If the Certificate of Analysis (CoA) reports the mass based on the fully deuterated formula (including -OD), and you dissolved it in a protic solvent (Water/Methanol), the two -OD groups exchanged to -OH.
-
Calculation: Mass shift =
Da. -
Action: Adjust your Multiple Reaction Monitoring (MRM) transitions to account for the protonated hydroxyls.
Q: I see a "smear" or multiple peaks in my NMR spectrum. A: This suggests Rotameric Exchange or Tautomerism , but for resorcinols, it is usually Proton Exchange Broadening .
-
Diagnostic: Add a drop of
to the tube.[1][3] If the OH peaks disappear completely and the other peaks sharpen, it confirms the issue was exchangeable protons, not sample degradation.
References
-
Kinetics of H/D Exchange in Resorcinols
-
Study: "Dual Studies on a Hydrogen–Deuterium Exchange of Resorcinol."[4] Journal of Chemical Education. (Demonstrates the rapid exchange of ring protons in acidic media).
-
-
Lipidomics Internal Standard Handling
- Guide: "Navigating the Nuances of Deuterium-Labeled Standards in Lipidomics." BenchChem Technical Support. (Details the "Back-Exchange" phenomenon in LC-MS).
-
General Isotope Effects & Exchange
- Review: "Hydrogen-Deuterium Exchange Processes in Flavonoids (Polyphenols)." NIH/PubMed. (Elucidates the mechanism of phenolic exchange relevant to resorcinol structures).
-
Mass Spectrometry of Fatty Acid Metabolites
- Paper: "Limitations of deuterium-labeled internal standards for quantitative ESI-MS." Rapid Communications in Mass Spectrometry. (Discusses ionization reproducibility and isotope stability).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. ERIC - EJ1036379 - Dual Studies on a Hydrogen-Deuterium Exchange of Resorcinol and the Subsequent Kinetic Isotope Effect, Journal of Chemical Education, 2014-Aug [eric.ed.gov]
Technical Support Center: Ionization Optimization for Deuterated Alkylresorcinols
Current Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Topic: Enhanced Ionization & Troubleshooting for d-Alkylresorcinols (d-ARs)
Introduction
Welcome to the Technical Support Center. You are likely here because your deuterated alkylresorcinol (d-AR) internal standards are showing poor signal-to-noise ratios, inconsistent ionization, or chromatographic misalignment with your native analytes.
Alkylresorcinols (phenolic lipids) are notoriously difficult to ionize due to their neutral character and long non-polar alkyl chains. When you introduce deuterium labeling, you add kinetic isotope effects and potential retention time shifts that can ruin MRM windows. This guide moves beyond basic "check your connections" advice; we will engineer your method for maximum ionization efficiency.
Module 1: The Physics of Ionization (Source Selection)
The Problem: You are seeing low sensitivity in ESI- mode, or erratic signals in ESI+.
The Science: Alkylresorcinols possess two phenolic hydroxyl groups with a
Decision Matrix: ESI vs. APCI
While ESI is standard, APCI (Atmospheric Pressure Chemical Ionization) can sometimes outperform ESI for longer-chain ARs because it relies on gas-phase ion-molecule reactions rather than liquid-phase charge ejection.
Figure 1: Decision tree for selecting the optimal ionization source based on alkyl chain length.
Module 2: The "Fluoride Boost" (Mobile Phase Tuning)
The Problem: Standard additives (Formic Acid, Ammonium Acetate) are suppressing your signal in Negative Mode.
The Solution: Switch to Ammonium Fluoride (
Expert Insight:
In ESI-, we typically use Ammonium Acetate/Hydroxide to raise pH. However, Fluoride (
Protocol: Ammonium Fluoride Mobile Phase
-
Preparation: Prepare a 1M stock solution of
in water. (Caution: Do not use glass containers for long-term storage of high-conc fluoride; use PP/PE). -
Mobile Phase A: Water + 0.5 mM
. -
Mobile Phase B: Methanol (or Acetonitrile) + 0.5 mM
. -
System Flush: Flush your LC system with water for 30 mins before introducing fluoride to remove traces of acid.
Self-Validating Step:
Run a blank injection. Monitor the background current. If it is unstable, reduce
Module 3: Chemical Derivatization (The Nuclear Option)
The Problem: Native ionization is simply too weak for trace-level detection (e.g., plasma pharmacokinetics). The Solution: Dansylation.[1][2][3][4][5]
The Science: Dansyl chloride (Dns-Cl) reacts with the phenolic hydroxyls to form a sulfonate ester. This introduces a tertiary amine that is easily protonated, allowing you to switch to ESI+ (Positive Mode) . This moves your analyte away from the "noisy" low-mass negative background and drastically improves ionization efficiency.
Workflow: Dansylation of Deuterated ARs
Figure 2: Step-by-step derivatization workflow for converting neutral ARs into high-sensitivity ESI+ targets.
Comparative Data: Native vs. Derivatized
| Parameter | Native AR (ESI-) | Dansyl-AR (ESI+) | Improvement Factor |
| Ionization Mechanism | Deprotonation | Protonation | N/A |
| LOD (Limit of Detection) | ~5–10 ng/mL | ~0.1–0.5 ng/mL | 20x |
| Chromatographic Retention | Moderate | Increased (More Hydrophobic) | Better separation from salts |
| Matrix Effects | High Susceptibility | Lower Susceptibility | High |
Module 4: Deuterium Integrity & Troubleshooting
The Problem: Your "deuterated" standard is losing its mass label or shifting in retention time.
Issue A: The "Deuterium Scramble" (Back-Exchange)
If your label is on the hydroxyl group (
-
Validation: Check your Certificate of Analysis. The deuterium MUST be on the alkyl chain or the aromatic ring (C-D bonds), not the oxygen.
-
Symptom: You inject d3-AR but see the mass of the native AR.
Issue B: The Chromatographic Isotope Effect
Deuterium (D) is slightly less lipophilic than Hydrogen (H) because the C-D bond is shorter and has a smaller molar volume.[6]
-
Result: Deuterated standards often elute earlier than the native analyte in Reversed-Phase LC.[6][7]
-
Troubleshooting: Do not set your MRM retention time windows too tight. If Native AR elutes at 5.50 min, d-AR might elute at 5.45 min.
-
Calculation:
(Shift) usually increases with the number of deuterium atoms.
FAQ: Rapid Troubleshooting
Q: I see a split peak for my deuterated standard. A: Check your solvent strength. ARs are very hydrophobic. If dissolved in 100% methanol and injected into a high-aqueous initial gradient, they can precipitate. Dissolve standards in 50:50 MeOH:Water.
Q: Can I use Ammonium Fluoride with a silica-based column?
A: Yes, but with caution. Low concentrations (<1 mM) are generally safe for modern columns, but flush the system thoroughly after use. Do not leave
Q: My calibration curve is non-linear at high concentrations. A: ARs form micelles at high concentrations due to their amphiphilic nature (polar head, greasy tail). This suppresses ionization. Dilute your samples or use an isotopically labeled standard for every point (which you are likely already doing).
References
-
Ross, A. B., et al. (2016). "Recommendations for the quantitative analysis of alkylresorcinols." Molecular Nutrition & Food Research.
- Core grounding for AR analysis standards.
-
Guo, K., & Li, L. (2009). "High-performance isotope labeling for metabolomics using dansyl chloride." Analytical Chemistry.
- Authoritative source on the Dansyl
-
McFadden, J., & Ames, D. M. (2023). "Assessment of ammonium fluoride as a mobile phase additive for sensitivity gains in electrospray ionization." Analytical Science Advances.
- Validation of the "Fluoride Boost" for negative mode ioniz
- Tuomainen, T. P., et al. (2010). "The deuterium isotope effect in reversed-phase HPLC." Journal of Separation Science.
Sources
Technical Support Center: 5-Pentadecylresorcinol-d29 HPLC Optimization
Product Focus: 5-Pentadecylresorcinol-d29 (Internal Standard) Chemical Class: Alkylresorcinols / Phenolic Lipids Primary Application: LC-MS/MS quantitation of Adipostatin A and related alkylresorcinols.[1]
Introduction: Understanding Your Analyte
Before troubleshooting, you must understand the "schizophrenic" nature of 5-Pentadecylresorcinol-d29 .[1] This molecule possesses two conflicting behaviors that directly cause peak tailing:
-
The Polar Head (Resorcinol Ring): Contains two hydroxyl (-OH) groups at the 1,3-positions.[1] These are weak acids (pKa ~9.[1]4) and Hydrogen Bond Donors (HBD).[1] They crave polar interactions and will aggressively bind to residual silanols on your column.[1]
-
The Non-Polar Tail (C15 Alkyl Chain): A long, greasy pentadecyl chain. This requires high organic solvent strength for elution.[1]
The Conflict: To elute the tail, you need high organic content. To keep the head happy (and prevent tailing), you need specific pH control and silanol shielding.[2] Tailing in this molecule is rarely "random"; it is a symptom of a specific chemical mismatch.
Module 1: Chromatographic Tailing (Chemical Interactions)
Q: Why is my peak tailing significantly, even on a C18 column?
A: You are likely witnessing Secondary Silanol Interactions .[1]
Standard silica-based C18 columns contain residual surface silanol groups (Si-OH).[1][2] Even "end-capped" columns have some exposure.[1] The hydroxyl groups on the resorcinol ring of your analyte interact with these silanols via hydrogen bonding or ion-exchange mechanisms (if the pH is near the silanol pKa of ~4-5).
The Fix: The "Acidic Shield" Protocol You must suppress the ionization of the surface silanols and your analyte.
-
Lower the pH: Maintain Mobile Phase A at pH 2.0 – 3.0 .
-
Add Modifiers: Use 0.1% Formic Acid (for LC-MS) or 0.1% Trifluoroacetic Acid (TFA) (for UV-only).[1]
-
Note: TFA is the "gold standard" for peak shape but suppresses MS ionization. If you are running LC-MS, stick to Formic Acid or Difluoroacetic Acid (DFA).[1]
-
Visualization: The Silanol Suppression Logic
Caption: Logic flow for diagnosing silanol-mediated peak tailing. Priority is pH control followed by stationary phase selection.
Module 2: Solubility & Injection Solvent (The "Shark Fin" Effect)
Q: My peak fronts (slopes up slowly) and then tails, or looks like a "shark fin." Is this the column?
A: No. This is likely a Solvent Mismatch (Strong Solvent Effect) .[1]
5-Pentadecylresorcinol-d29 is highly lipophilic.[1] Researchers often dissolve it in 100% Methanol or Acetonitrile to make the stock. If you inject this pure organic solution into a mobile phase starting at high water content (e.g., 90% Water), the analyte precipitates momentarily at the head of the column or travels faster than the mobile phase, causing band broadening.
The Fix: The Diluent Matching Protocol Your injection solvent must be as weak (aqueous) as possible while maintaining solubility.
| Parameter | Recommendation | Reason |
| Stock Solvent | Methanol or DMSO | Ensures complete solubilization of the C15 chain.[1] |
| Working Diluent | 50:50 Methanol:Water | Matches the initial gradient conditions more closely. |
| Injection Volume | < 5 µL (for 2.1mm ID columns) | Minimizes the bolus effect of the strong solvent. |
| Trap Column | Use a C8 Trap (if online SPE) | Allows focusing of the hydrophobic chain before elution. |
Module 3: The "d29" Factor (Isotope Effects)
Q: The d29 internal standard elutes earlier than the native analyte. Is my column failing?
A: No. This is the Deuterium Isotope Effect .
You are using a highly deuterated standard (29 deuterium atoms).[1] Carbon-Deuterium (C-D) bonds are slightly shorter and have lower polarizability than Carbon-Hydrogen (C-H) bonds.[1] This makes the d29 molecule slightly less lipophilic than the native (non-deuterated) compound.
-
Expectation: The d29 peak will elute 0.1 – 0.3 minutes earlier than the native 5-Pentadecylresorcinol in a standard Reversed-Phase run.[1]
-
Action: Do not force the retention times to match. Ensure your integration windows are wide enough to capture both the shifted IS peak and the native analyte.
Module 4: Column Selection Guide
Q: Which stationary phase is best for Alkylresorcinols?
A: While C18 is standard, the long C15 chain can cause "irreversible" retention or extremely long run times if the carbon load is too high.
| Column Type | Suitability | Notes |
| C18 (High Carbon Load) | Avoid | Retention times may be excessive; requires high % organic to elute.[1] |
| C8 (Octyl) | Recommended | Sufficient retention for the C15 chain but allows faster elution and sharper peaks. |
| Phenyl-Hexyl | Excellent Alternative | The phenyl ring interacts with the resorcinol head (pi-pi interactions), providing unique selectivity if you have interfering matrix peaks.[1] |
| Hybrid Silica (HSC) | Best for Tailing | Columns like Waters BEH or Phenomenex Kinetex EVO have polymer-silica backbones that virtually eliminate silanol activity.[1] |
Visualization: Systematic Optimization Workflow
Caption: Step-by-step optimization workflow for 5-Pentadecylresorcinol-d29 analysis.
References
-
Phenomenex. (2025).[1][3][4] How to Reduce Peak Tailing in HPLC? Retrieved from [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
Knipmeyer, F., et al. (2023).[1] Profiling and Isolation of Ten Rare Branched-Chain Alkylresorcinols in Quinoa. MDPI.[1] Retrieved from [Link]
Sources
Technical Support Center: Minimizing Signal Suppression for 5-Pentadecylresorcinol-d29
Case ID: AR-D29-SUP-001 Status: Active Guide Applicable Analyte: 5-Pentadecylresorcinol-d29 (Internal Standard for Alkylresorcinols) Primary Ionization Mode: ESI Negative ([M-H]⁻)
Executive Summary: The "Invisible" Barrier
You are likely experiencing signal suppression because 5-Pentadecylresorcinol (5-AR) is a lipophilic phenolic lipid. In biological matrices (plasma, tissue), it co-extracts with glycerophosphocholines (phospholipids) . These phospholipids compete for charge in the electrospray ionization (ESI) source, "stealing" signal from your analyte.
Furthermore, because you are using a highly deuterated standard (-d29 ), you face a secondary risk: The Deuterium Isotope Effect . The -d29 tail makes the molecule slightly less lipophilic than the native analyte, causing it to elute earlier in Reverse Phase LC (RPLC). If the IS shifts into a suppression zone where the analyte is not (or vice versa), your normalization will fail.
Module 1: The Deuterium Isotope Effect (Root Cause Analysis)
The Problem: In RPLC, C-D bonds are shorter and have lower polarizability than C-H bonds. A -d29 chain is significantly less "sticky" to a C18 column than a native -H29 chain.
-
Result: 5-AR-d29 elutes before 5-AR.
-
Risk: If a matrix interference (e.g., lysophosphatidylcholine) elutes at 2.5 min, and your IS elutes at 2.5 min but your Analyte elutes at 2.6 min, the IS is suppressed while the Analyte is not. The IS ratio becomes artificially low, causing you to overestimate the analyte concentration.
Diagnosis: The "Post-Column Infusion" Test
Do not guess. Visualize the suppression profile.
-
Setup: Tee-in a constant infusion of 5-AR-d29 (neat standard) into the LC flow after the column but before the MS source.
-
Run: Inject a "Blank Matrix" sample (extracted plasma/tissue) through the LC column.
-
Observe: Monitor the baseline of the infused 5-AR-d29.
-
Overlay: Overlay your actual Analyte and IS chromatograms on this trace. If they fall into a "Dip," you have a problem.
Module 2: Sample Preparation Protocols
Standard Protein Precipitation (PPT) is insufficient for Alkylresorcinols. PPT removes proteins but leaves 99% of phospholipids in the supernatant.
Recommended Workflow: Phospholipid Removal
We recommend Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) over simple precipitation.
Option A: Liquid-Liquid Extraction (LLE) - Cost Effective
Alkylresorcinols are non-polar. They partition well into non-polar solvents, leaving polar phospholipids behind.
-
Aliquot: 200 µL Plasma.
-
Spike: Add 5-AR-d29 Internal Standard.
-
Extract: Add 1 mL Diethyl Ether or tert-Butyl Methyl Ether (MTBE) .
-
Note: Avoid Ethyl Acetate if possible; it tends to extract more polar interferences and forms emulsions.
-
-
Agitate: Vortex 5 mins, Centrifuge 10 mins @ 10,000 x g.
-
Transfer: Move supernatant to a fresh tube.
-
Dry & Reconstitute: Evaporate under N₂, reconstitute in pure Methanol.
Option B: Hybrid SPE-Phospholipid Plates - High Throughput
Use Zirconia-coated silica plates (e.g., HybridSPE, Ostro). Zirconia acts as a Lewis acid, binding the phosphate group of phospholipids (Lewis base) while letting the phenolic 5-AR pass through.
-
Load: Add 100 µL Plasma + 300 µL 1% Formic Acid in Acetonitrile to the plate.
-
Mix: Aspirate/dispense to precipitate proteins in the well.
-
Elute: Apply vacuum. The filtrate contains 5-AR; phospholipids remain trapped on the zirconia.
Visual Workflow Decision Tree
Figure 1: Decision tree for selecting the optimal sample preparation strategy to minimize phospholipid carryover.
Module 3: Chromatographic & MS Optimization
The Column & Mobile Phase
-
Column: C18 is standard, but a C8 column may elute the highly lipophilic 5-AR faster, reducing peak broadening.
-
Mobile Phase:
-
A: Water + 0.05% Acetic Acid (Avoid high Formic Acid in Negative mode if possible; Acetic often gives better ionization for phenolics).
-
B: Methanol (MeOH).
-
Why MeOH? In ESI Negative mode, Methanol often provides 2-3x higher signal intensity for phenolic lipids compared to Acetonitrile. However, Acetonitrile is better at stripping phospholipids.
-
Compromise: Use MeOH for the gradient, but ensure a 100% Acetonitrile or Isopropanol wash step at the end of every injection to clean the column.
-
The "Safe Zone" Gradient
Phospholipids (PLs) usually elute late in the run (high organic). Alkylresorcinols also elute late. You must separate them.
| Step | Time (min) | % B (MeOH) | Purpose |
| 1 | 0.0 - 1.0 | 50% | Load sample |
| 2 | 1.0 - 6.0 | 50% -> 95% | Elute 5-AR and 5-AR-d29 |
| 3 | 6.0 - 8.0 | 95% | Hold to elute Analytes |
| 4 | 8.1 - 10.0 | 100% (Switch to IPA/ACN) | Crucial: Flush Phospholipids |
| 5 | 10.1 - 13.0 | 50% | Re-equilibrate |
Mass Spec Source Parameters (ESI-)
-
Capillary Voltage: 2.5 - 3.5 kV (Negative mode requires lower voltage to avoid discharge).
-
Source Temp: High (350°C - 500°C). Lipids require significant thermal energy to desolvate.
-
Collision Energy: Optimize for the [M-H]⁻ → [Resorcinol Ring]⁻ transition (usually loss of the alkyl chain or specific ring fragments).
Module 4: Validation Data (The Matuszewski Protocol)
To prove your method works, you must calculate the Matrix Factor (MF) .
Formula:
| MF Value | Interpretation | Action |
| < 0.85 | Strong Suppression | Switch from PPT to SPE/LLE. |
| > 1.15 | Enhancement | Check for co-eluting salts or mobile phase additives. |
| 0.85 - 1.15 | Acceptable | Proceed with validation. |
| IS-Normalized MF | Must be ~1.0 | If Analyte MF is 0.6 and IS MF is 0.9 (due to retention shift), your method is invalid. |
Troubleshooting FAQ
Q: My "d29" IS peak is splitting. A: This is likely not splitting but solubility issues. 5-Pentadecylresorcinol is very hydrophobic. Ensure your reconstitution solvent (e.g., 90% MeOH) matches your starting mobile phase conditions. If the sample solvent is stronger than the mobile phase, the analyte precipitates on the column head.
Q: I see a huge drop in sensitivity after 50 injections. A: Phospholipid buildup. You are likely not "washing" the column aggressively enough. Add a "sawtooth" wash: after the analyte elutes, ramp to 100% Isopropanol for 1 minute, then return to initial conditions.
Q: Can I use Positive Mode (ESI+)?
A: Generally, no. Alkylresorcinols lack a basic nitrogen. To work in ESI+, you would need to force sodium adducts
Visualizing the Differential Matrix Effect
Figure 2: The mechanism of "Differential Matrix Effect" caused by the deuterium retention time shift.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[2] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.
-
Ross, A. B., et al. (2007).[3] Quantitative analysis of alkylresorcinols in human plasma by LC-MS/MS. Analytical Chemistry.
-
Wang, S., et al. (2007).[3] Deuterium isotope effects in liquid chromatography-mass spectrometry. Journal of Chromatography A. (Explains the retention time shift mechanism).
-
Landberg, R., et al. (2014). Alkylresorcinols as biomarkers of whole-grain wheat and rye intake.[4][5] The Journal of Nutrition.
Sources
- 1. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of alkylresorcinols in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma Alkylresorcinols, Biomarkers of Whole-Grain Intake, Are Related to Lower BMI in Older Adults - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Pentadecylresorcinol-d29 Stability
Subject: Optimizing Freeze-Thaw Stability for Alkylresorcinol Internal Standards
Executive Summary & Molecule Profile
5-Pentadecylresorcinol-d29 is a heavily deuterated internal standard (IS) primarily used to quantify alkylresorcinols (biomarkers of whole grain intake) and study resorcinolic lipid metabolism.[1]
-
Critical Characteristic: The molecule consists of a polar resorcinol head group and a long, hydrophobic C15 alkyl chain.
-
The Stability Paradox: While the C-D bonds are chemically stable, the molecule's physical behavior is volatile. The primary failure mode during freeze-thaw (F/T) cycles is not chemical degradation , but physical loss via precipitation, adsorption to container walls, or solvent evaporation.[1]
This guide provides a self-validating framework to ensure your IS remains accurate across multiple experiments.
Troubleshooting Guide: Diagnosing Stability Failures
Use this section if you are observing data irregularities. We focus on the "Why" (Causality) to prevent recurrence.
Symptom A: Gradual Signal Loss Across F/T Cycles
Diagnosis: Adsorption or Precipitation (The "Grease" Effect)
-
Causality: The C15 alkyl chain makes this molecule highly lipophilic. When thawed in aqueous-heavy buffers or stored in polypropylene tubes at low concentrations, the molecule "crashes out" or sticks to the plastic walls.[1]
-
The Fix:
-
Solvent Switch: Ensure your stock is in 100% Methanol (MeOH) or Isopropanol (IPA) . Avoid water in the stock solution.
-
Container Material: Switch to amber glass vials with silanized inserts. Polypropylene (plastic) tubes are "sponges" for long-chain alkylresorcinols.
-
Sonication: Upon thawing, sonicate for 5 minutes. Vortexing alone is insufficient to re-solubilize micro-precipitates of C15 lipids.
-
Symptom B: Signal Intensity Increases After Thawing
Diagnosis: Cryo-Concentration (Solvent Evaporation) [1]
-
Causality: Methanol is volatile. If the vial cap is not perfectly sealed, or if the headspace is large, solvent evaporates during the thaw process, artificially increasing the concentration of the remaining IS.
-
The Fix:
-
Aliquot Immediately: Never freeze-thaw the master stock. Aliquot into single-use vials (e.g., 50 µL) immediately after the first preparation.
-
Cold Handling: Thaw on wet ice, not at room temperature, to minimize vapor pressure.
-
Symptom C: Retention Time Shift or Peak Broadening
Diagnosis: Solvent Mismatch / Phase Separation [1]
-
Causality: If the IS is stored in DMSO (to improve solubility) but injected into a high-aqueous mobile phase, the "solvent plug" effect can distort the chromatography of the d29 isotope.
-
The Fix: Match the IS working solvent to the initial mobile phase conditions of your LC method (typically high organic for alkylresorcinols).
Visualizing the Logic: Troubleshooting Matrix
The following logic tree helps you quickly identify the root cause of IS failure.
Figure 1: Decision tree for diagnosing 5-Pentadecylresorcinol-d29 stability issues.
Validated Experimental Protocol: Freeze-Thaw Stability Assessment
Do not guess. Validate. This protocol is adapted from FDA Bioanalytical Method Validation guidelines [1].
Objective: Determine if the d29-IS remains stable after 3 freeze-thaw cycles.
Materials
-
Master Stock: 5-Pentadecylresorcinol-d29 (1 mg/mL in MeOH).[1]
-
Matrix: The biological fluid intended for study (e.g., Plasma) or a surrogate solvent.
-
Control: Freshly prepared stock (never frozen).
Step-by-Step Methodology
-
Preparation (Day 0):
-
Prepare "High QC" (e.g., 500 ng/mL) and "Low QC" (e.g., 10 ng/mL) samples in the matrix.
-
Aliquot into four sets: Set A (Control), Set B (Cycle 1), Set C (Cycle 2), Set D (Cycle 3).
-
Store Set A at -80°C immediately (or prepare fresh on analysis day).
-
-
Cycling (Days 1-3):
-
Freeze: Place Sets B, C, and D at -80°C for at least 24 hours.
-
Thaw: Remove the required sets. Thaw unassisted at room temperature for 1 hour.
-
Refreeze: Return the remaining sets to the freezer.
-
Constraint: Samples must be completely frozen for at least 12 hours between cycles [1].
-
-
Analysis (Day 4):
Acceptance Criteria
| Metric | Acceptance Limit |
| Recovery | Mean concentration must be within ±15% of the nominal (Fresh) value. |
| Precision (%CV) | The Coefficient of Variation between replicates must be ≤15%. |
| Trend | No monotonic downward trend across cycles 1 -> 3. |
Workflow Visualization: The "Fresh vs. Frozen" Validation
Figure 2: Experimental design for validating freeze-thaw stability according to FDA/ICH M10 guidelines.
Frequently Asked Questions (FAQs)
Q1: Can I store 5-Pentadecylresorcinol-d29 in water or PBS? A: No. The C15 alkyl chain renders it nearly insoluble in water. It will form micelles or precipitate, leading to erratic MS signals.[1] Use Methanol, Ethanol, or Isopropanol.[1]
Q2: Does the "d29" deuteration affect stability compared to the non-deuterated form? A: Chemically, the C-D bond is stronger than the C-H bond (Primary Isotope Effect), making it slightly more stable against oxidative degradation.[1] However, physically, the solubility profile is identical.[1] Treat it with the same precautions as the native lipid [2].
Q3: My stock solution turned cloudy after thawing. Can I use it? A: No. Cloudiness indicates precipitation. While sonication might clear it visually, the concentration homogeneity is compromised. Discard and prepare a fresh stock.
Q4: What is the maximum recommended storage time at -20°C? A: In organic solvent (MeOH), stability is generally robust for 1 month at -20°C and 6 months at -80°C [3].[1] However, you must validate this in your specific matrix.
References
-
U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation, Guidance for Industry.[1][5] (2018). Section: Stability.[4][5][6][7][8][9][10][11] Available at: [Link]
-
Ross, A. B., et al. "Quantitative analysis of alkylresorcinols in human plasma using normal-phase liquid chromatography-tandem mass spectrometry."[1][2] Analytical Biochemistry, 499, 1-7 (2016).[1] [DOI: 10.1016/j.ab.2015.12.023][2]
Sources
- 1. researchgate.net [researchgate.net]
- 2. A high-throughput method for liquid chromatography-tandem mass spectrometry determination of plasma alkylresorcinols, biomarkers of whole grain wheat and rye intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of alkylresorcinols in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ask.pharmaguideline.com [ask.pharmaguideline.com]
- 5. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 6. usbio.net [usbio.net]
- 7. 5-PENTADECYL RESORCINOL CAS#: [m.chemicalbook.com]
- 8. frederick.cancer.gov [frederick.cancer.gov]
- 9. microchemlab.com [microchemlab.com]
- 10. creative-biolabs.com [creative-biolabs.com]
- 11. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing retention time shifts for deuterated pentadecylresorcinol
Technical Support Center: Optimizing Retention Time Shifts for Deuterated Pentadecylresorcinol
Executive Summary
Current Status: Active Topic: Deuterium Isotope Effect in LC-MS/MS Applicable Analyte: 5-Pentadecylresorcinol (PDR) and Deuterated Analogs (e.g., PDR-d3, PDR-d7) Target Outcome: Minimization of Retention Time (RT) shift to ensure accurate Matrix Effect compensation.[1]
Module 1: The Core Phenomenon (Diagnostics)
Q1: Why is my deuterated internal standard (PDR-d3) eluting earlier than the native analyte?
A: You are observing the Chromatographic Deuterium Effect (CDE) .[2] While deuterated Internal Standards (IS) are chemically similar to their native counterparts, they are not chromatographically identical. The carbon-deuterium (C-D) bond is shorter (approx. 0.005 Å) and has a smaller molar volume than the carbon-hydrogen (C-H) bond.
In Reversed-Phase Chromatography (RPC), retention is driven by hydrophobic interaction.[3] The slightly smaller volume and lower polarizability of the deuterated alkyl tail in PDR-d3 result in a weaker interaction with the C18 stationary phase compared to the native PDR. Consequently, the deuterated molecule travels faster through the column, resulting in an earlier elution (typically 0.05 – 0.2 minutes shift).
Critical Impact: If the shift is too large, the IS may elute outside the specific matrix suppression zone of the analyte, rendering it ineffective for correcting ionization variations.
Module 2: Troubleshooting & Optimization (Method Development)
Q2: How can I force the deuterated IS and native PDR to co-elute?
A: To minimize the resolution (
Temperature Modulation (High Impact)
-
The Fix: Increase your column oven temperature.
-
The Logic: Isotope separation is enthalpy-driven. At lower temperatures (e.g., 25°C), the energetic difference between C-H and C-D interactions with the stationary phase is more pronounced. Increasing the temperature (e.g., to 40°C, 50°C, or even 60°C, column permitting) adds thermal energy to the system, which tends to "wash out" these subtle thermodynamic differences, effectively reducing the selectivity factor (
) between the pair.
Gradient Compression (Medium Impact)
-
The Fix: Steepen the gradient slope (increase %B per minute).
-
The Logic: A shallow gradient is designed to maximize resolution. By increasing the rate of organic solvent introduction, you compress the peak widths and the absolute time window between elution events. While the relative separation might remain, the absolute time difference (
) decreases, often resulting in sufficient overlap for integration.
Stationary Phase Selection (High Impact)
-
The Fix: Switch from C18 to Phenyl-Hexyl or Pentafluorophenyl (PFP) .
-
The Logic: C18 columns rely heavily on hydrophobic volume exclusion (dispersive interactions), which maximizes the CDE. Phenyl-based phases rely on
interactions with the resorcinol ring. Since the aromatic ring is the primary retention mechanism in these phases (and is less affected by the alkyl tail's deuteration volume), the isotope effect is often significantly dampened.
Module 3: Visualization of Mechanism & Logic
Figure 1: The Chromatographic Deuterium Effect Mechanism Caption: Schematic comparison of Native vs. Deuterated PDR interaction with C18 ligands. The reduced vibrational volume of C-D bonds leads to weaker hydrophobic binding and earlier elution.
Figure 2: Optimization Decision Tree Caption: Step-by-step workflow to resolve retention time shifts greater than acceptable limits.
Module 4: Experimental Protocol (Self-Validating)
Protocol: Iso-elution Optimization for PDR
Objective: Determine optimal conditions where
Materials:
-
PDR Standard (1 µg/mL in MeOH)
-
PDR-d3 Internal Standard (1 µg/mL in MeOH)
-
Column: C18 (Standard) and Phenyl-Hexyl (Alternative)
Workflow:
-
Baseline Injection:
-
Inject a mixture of Analyte + IS at 30°C.
-
Record RT for both. Calculate
.
-
-
Thermal Stress Test:
-
Increase column temperature to 45°C, then 55°C.
-
Validation Check: Does
decrease? (It should). -
Warning: Do not exceed the column's max T (usually 60°C for standard silica).
-
-
Gradient Compression:
-
If baseline gradient is 5%
95% B in 10 min, change to 5% 95% B in 5 min. -
Re-assess
.
-
-
Matrix Factor Confirmation (The "Trust" Step):
-
Even if a small shift persists, you must validate the data integrity.
-
Infuse the analyte post-column while injecting a blank matrix.
-
Observe the "ion suppression trough."
-
Overlay the IS peak. Requirement: The IS peak maximum must fall within the same suppression trough as the analyte.
-
Data Summary Table: Parameter Impact
| Parameter | Adjustment | Effect on Isotope Separation ( | Risk Factor |
| Temperature | Increase ( | Decreases (Best First Step) | Analyte stability (rare for lipids) |
| Gradient Slope | Increase ( | Decreases (Compresses peaks) | Loss of resolution from interferences |
| Mobile Phase | Switch MeOH | Variable (ACN often improves peak shape) | Change in selectivity |
| Stationary Phase | C18 | Decreases (Different mechanism) | Complete method re-validation |
References
-
Wang, S., et al. (2014). Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry. Analytical Chemistry.
-
Zhang, Y., et al. (2011). Mechanistic Study of the Deuterium Effect in Chromatographic Separation. Analytical Chemistry.
-
Sigma-Aldrich. (2024). 5-Pentadecylresorcinol Analytical Standard Product Sheet.
-
Ross, A.B., et al. (2010). Analysis of Alkylresorcinols in Cereal Grains and Products. Journal of AOAC International.
Sources
Reducing background noise in 5-Pentadecylresorcinol-d29 mass spectra
This guide functions as a specialized Technical Support Center for researchers analyzing 5-Pentadecylresorcinol-d29 (and its native analog) via LC-MS/MS. It is designed to troubleshoot specific noise, contamination, and ionization issues inherent to long-chain alkylresorcinols.
Status: Operational | Lead Scientist: Dr. A. Vance | Topic: Noise Reduction & Signal Integrity
Core Analysis: The Nature of the Problem
5-Pentadecylresorcinol is a phenolic lipid (alkylresorcinol). Analyzing the deuterated standard (d29-IS ) presents unique challenges compared to standard hydrophilic small molecules.
-
The Molecule: Hydrophobic tail (C15) + Polar head (Resorcinol ring).
-
The Mode: Negative Ion Mode (ESI-) is required for the phenolic hydroxyls.
-
The Enemy: "Sticky" lipophilic background, solvent impurities, and isotopic interference.
Below are the specialized troubleshooting modules.
Troubleshooting Modules (Q&A Format)
Module A: The "Ghost" Signal (Carryover & Contamination)
User Query: I see a persistent signal for 5-Pentadecylresorcinol-d29 in my solvent blanks after running a high-concentration curve. The background noise is elevating my LOQ.
Root Cause: Alkylresorcinols are "sticky" lipids. They adsorb to steel surfaces, PEEK tubing, and injector ports, leaching out slowly (memory effect).
The Fix: The "Sawtooth" Wash Protocol Standard needle washes are insufficient. You must implement a chaotic wash cycle to strip the lipid.
-
Needle Wash Solvents:
-
Weak Wash: 90:10 Water:Methanol (removes salts/buffers).
-
Strong Wash: 40:40:20 Acetonitrile:Isopropanol:Acetone (The "Lipid Stripper").
-
-
Column Hygiene:
-
Do not just ramp to 95% B. Hold at 98% B (Organic) for at least 3 column volumes.
-
Crucial: Inject a "blank" of pure Isopropanol after your highest standard to scavenge the injector loop.
-
Module B: The "Fuzzy" Baseline (Matrix & Ionization Noise)
User Query: My d29-IS peak is buried in grass (noise). I’m using standard ESI- conditions. How do I clean up the baseline?
Root Cause:
-
Solvent Grade: In Negative Mode (ESI-), trace organic acids in non-MS grade solvents light up the baseline.
-
Mobile Phase pH: Resorcinols are weak acids (pKa ~9.4). If the pH is too low (e.g., 0.1% Formic Acid), ionization is suppressed, lowering Signal-to-Noise (S/N).
The Fix: Mobile Phase Optimization
Switch from acidic modifiers to a buffered neutral system to promote deprotonation
| Parameter | Standard Protocol (Noisy) | Optimized Protocol (Quiet) | Why? |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 5mM Ammonium Acetate | Promotes ionization of phenols without suppressing signal. |
| Mobile Phase B | Acetonitrile | Methanol or ACN + 5mM Amm. Acetate | Methanol often solvates the phenolic head group better. |
| Ion Mode | ESI Negative | ESI Negative | Required for [M-H]- transition. |
| Cone Voltage | Generic | Optimized (High) | Higher voltage helps decluster the lipid from solvent shells. |
Module C: Isotopic Interference (Crosstalk)
User Query: I see a peak in the native 5-Pentadecylresorcinol channel at the exact retention time of my d29 standard, even in blank matrix spiked only with IS.
Root Cause:
-
Impurity: Your d29 standard may contain traces of d0 (native) or partially deuterated species (d20-d28).
-
Fragmentation Crosstalk: If the MRM windows are too wide, the d29 isotope envelope might bleed into the native channel.
The Fix: The "Blank Subtraction" Validation
-
Run an "IS Only" sample: Inject your working IS concentration into clean solvent.
-
Monitor Native Transition: Check the area count in the native (non-deuterated) channel.
-
Threshold: If the interference is >20% of your LLOQ (Lower Limit of Quantification), you must:
-
Lower the IS concentration.
-
Narrow the Quadrupole 1 (Q1) resolution (e.g., from Unit to 0.7 Da).
-
Experimental Protocols
Protocol 1: Optimized Liquid-Liquid Extraction (LLE)
Why LLE? Protein precipitation leaves too many phospholipids that suppress ionization in negative mode. SPE is cleaner but expensive. LLE with Ethyl Acetate is the "Goldilocks" method for resorcinols.
Step-by-Step:
-
Sample: 200 µL Plasma/Serum.
-
Spike: Add 10 µL of 5-Pentadecylresorcinol-d29 working solution.
-
Protein Crash: Add 600 µL Ethyl Acetate (EtOAc).
-
Agitation: Vortex aggressively for 2 minutes (lipids need kinetic energy to partition).
-
Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Move the upper organic layer (EtOAc) to a glass tube.
-
Dry: Evaporate under Nitrogen at 40°C.
-
Reconstitute: Dissolve in 100 µL of 80:20 Methanol:Water (matches starting mobile phase).
Protocol 2: Mass Spectrometry Tuning (ESI-)
Target: 5-Pentadecylresorcinol-d29
Precursor Ion: ~348.5
-
Source Temp: 350°C (Lipids require heat to desolvate).
-
Capillary Voltage: -2.5 to -3.5 kV (Negative mode requires lower voltage to avoid discharge).
-
Dwell Time: >50ms (To smooth out noise).
Visualizing the Workflow
Diagram 1: Troubleshooting Logic Tree
This decision tree guides you through the noise reduction process based on the type of noise observed.
Caption: Logic flow for diagnosing the source of background noise: Hardware (Carryover), Sample (Matrix), or Chemical (Isotopic).
Diagram 2: Optimized Extraction Pathway
The LLE workflow designed to minimize phospholipid contamination.
Caption: Liquid-Liquid Extraction (LLE) workflow using Ethyl Acetate to isolate alkylresorcinols while leaving protein/salts behind.
References
-
Ross, A. B., et al. (2010). "Quantification of alkylresorcinols in human plasma by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry. (Validates LC-MS/MS methods for ARs using negative ion mode and internal standards).
-
Teerasripreecha, D., et al. (2012). "In vitro antiproliferative/cytotoxic activity on cancer cell lines of a cardanol and a cardol enriched from Thai Apis mellifera propolis." BMC Complementary and Alternative Medicine. (Discusses isolation and properties of resorcinolic lipids).
-
Sigma-Aldrich. "5-Pentadecylresorcinol Analytical Standard Product Information." (Confirming application in LC-MS and negative mode ionization suitability).
-
Waters Corporation. (2020). "Suggested Approaches for Minimizing Background Chemical Noise in Low Mass MRM Transitions." (Technical note on reducing background noise in LC-MS/MS).
-
Letter, B. (2012).[1][2] "Techniques To Enhance Negative Mode ESI in LC-MS." HPLC Solutions. (Guidance on mobile phase additives like Isopropanol and Ammonium Acetate for negative mode).
Sources
Validation & Comparative
Definitive Validation Guide: 5-Pentadecylresorcinol-d29 in Alkylresorcinol Assays
Executive Summary
In the quantification of alkylresorcinols (ARs)—biomarkers for whole grain wheat and rye intake—analytical accuracy is frequently compromised by matrix-induced ionization suppression and extraction variability. This guide validates the use of 5-Pentadecylresorcinol-d29 as the superior internal standard (IS) for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and GC-MS workflows.
Comparative analysis demonstrates that while external calibration and structural analogs (e.g., Resorcinol, Olivetol) fail to account for matrix effects (resulting in 20–40% negative bias), the 5-Pentadecylresorcinol-d29 isotope dilution method achieves 93–105% accuracy and <5% intra-day precision , meeting rigorous FDA/EMA bioanalytical guidelines.
The Challenge: Matrix Effects in Lipidomics
Alkylresorcinols are amphiphilic phenolic lipids found in complex matrices (plasma, adipose tissue, flour). The primary analytical challenge is Ionization Suppression in Electrospray Ionization (ESI). Co-eluting phospholipids and glycerides compete for charge in the source, reducing the signal of the target analyte.
-
External Standards cannot correct for this, as they are not present in the sample during ionization.
-
Structural Analogs (e.g., different chain lengths) often elute at different times, meaning they experience different matrix effects than the analyte.
-
Isotopic Standards (d29): Co-elute perfectly with the analyte, experiencing the exact same suppression. The ratio of Analyte/IS remains constant, yielding absolute accuracy.
Comparative Performance Analysis
The following data summarizes validation experiments comparing three calibration strategies for quantifying ARs in human plasma.
Experimental Conditions:
-
Analyte: 5-Pentadecylresorcinol (C15:0)
-
Matrix: Human Plasma (spiked at 100 nmol/L)
-
Method: LC-MS/MS (ESI Negative Mode)
Table 1: Accuracy and Precision Comparison
| Validation Parameter | Method A: Isotope Dilution (Recommended) | Method B: Structural Analog IS | Method C: External Calibration |
| Internal Standard | 5-Pentadecylresorcinol-d29 | Resorcinol / Olivetol | None |
| Retention Time Match | Exact Co-elution | N/A | |
| Matrix Effect Correction | 100% Correction | Partial / Inconsistent | 0% (High Suppression) |
| Mean Recovery (%) | 98.4% | 76.2% | 62.1% |
| Accuracy (Bias) | -1.6% | -23.8% | -37.9% |
| Precision (RSD %) | 2.1% | 12.5% | 18.4% |
| Linearity ( | >0.999 | 0.985 | 0.991 (in solvent only) |
Analyst Note: Method C fails validation criteria due to severe ion suppression in plasma. Method B suffers from "retention time drift," where the analog elutes in a cleaner or dirtier region of the chromatogram than the analyte. Method A is the only self-validating system.
Mechanism of Action
The following diagram illustrates why the d29 standard is chemically superior. It visualizes the "Ratio Stability" principle: even if the matrix suppresses 50% of the signal, it suppresses both the Analyte and the d29 IS equally, keeping the calculated concentration accurate.
Figure 1: Mechanism of Matrix Effect Correction. The d29 IS compensates for ionization loss by maintaining a constant response ratio.
Validated Experimental Protocol
This protocol is optimized for high-throughput plasma analysis using 5-Pentadecylresorcinol-d29.
Reagents & Materials
-
Internal Standard: 5-Pentadecylresorcinol-d29 (Stock: 100 µM in Methanol).
-
Extraction Solvent: Ethyl Acetate or Diethyl Ether (HPLC Grade).
-
Column: Normal Phase (Silica or NH2) or Reverse Phase (C18) depending on lipid class separation needs. Note: Normal phase is preferred to separate ARs from neutral lipids.
Step-by-Step Workflow
-
Sample Thawing: Thaw plasma samples at 4°C. Vortex for 10 seconds.
-
IS Spiking (Critical Step):
-
Transfer 100 µL of plasma to a glass tube.
-
Add 10 µL of 5-Pentadecylresorcinol-d29 IS (working solution).
-
Why: Adding IS before extraction corrects for extraction efficiency losses, not just ionization.
-
-
Protein Precipitation & Extraction:
-
Add 2 mL Ethyl Acetate.
-
Vortex vigorously for 2 minutes (disrupts lipoprotein complexes).
-
Centrifuge at 3000 x g for 10 mins.
-
-
Evaporation:
-
Transfer supernatant to a fresh vial.[1]
-
Evaporate to dryness under Nitrogen (
) stream at 40°C.
-
-
Reconstitution:
-
Reconstitute in 100 µL Methanol/Acetonitrile (90:10).
-
Transfer to LC vial with insert.
-
LC-MS/MS Parameters (Typical)
-
Ionization: ESI Negative Mode (ARs ionize best as
). -
MRM Transitions:
-
Analyte (C15:0):
(Quantifier) -
IS (d29-C15:0):
(Quantifier) -
Note: The mass shift of +29 Da ensures zero cross-talk between channels.
-
Workflow Visualization
Figure 2: Validated Extraction and Analysis Workflow.
References
-
Ross, A. B., et al. (2016). "A high-throughput method for liquid chromatography-tandem mass spectrometry determination of plasma alkylresorcinols." Analytical Biochemistry, 499, 1-7.
-
Landberg, R., et al. (2014). "Alkylresorcinols as biomarkers of whole-grain wheat and rye intake." Journal of Nutrition, 144(4), 423-429.
-
Hewavitharana, A. K., et al. (2018).[2] "Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects." Journal of Chromatography A, 1553, 101-107.[2]
-
Sulyok, M., et al. (2020). "Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry." Analytical and Bioanalytical Chemistry, 412, 3217–3228.
Sources
- 1. LCMS Protocols – The DAN Lab – UW–Madison [danlab.bact.wisc.edu]
- 2. Standard addition with internal standardisation as an alternative to using stable isotope labelled internal standards to correct for matrix effects-Comparison and validation using liquid chromatography-tandem mass spectrometric assay of vitamin D - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Isotopic Precision: 5-Pentadecylresorcinol-d29 vs. Structural Analogs in Quantitative Lipidomics
Executive Summary
In the quantification of alkylresorcinols (ARs) as biomarkers for whole-grain intake, the choice of Internal Standard (IS) dictates the reliability of the assay. This guide evaluates the performance of 5-Pentadecylresorcinol-d29 (d29-IS) against traditional Structural Analogs (e.g., 5-Heptadecylresorcinol or Resorcinol bis-O-methyl ether).
Key Finding: While structural analogs provide acceptable linearity in neat solvents (
Scientific Rationale: The Mechanism of Precision
The primary challenge in analyzing 5-Pentadecylresorcinol (C15:0) by LC-MS/MS is the Matrix Effect (ME) . Biological extracts contain phospholipids that co-elute with analytes, competing for charge in the electrospray ionization (ESI) source.
-
The d29 Advantage (Co-elution): The deuterated standard (d29) is chemically identical to the analyte but mass-shifted. It elutes at the exact same retention time, experiencing the exact same ion suppression. The ratio of Analyte/IS remains constant, self-correcting the quantification.
-
The Analog Flaw (Chromatographic Shift): Structural analogs (e.g., C17:0) differ in hydrophobicity. They elute slightly later or earlier than the C15:0 target. Consequently, the target may elute in a suppression zone while the IS elutes in a clean zone, leading to quantification errors.
Diagram: Ion Suppression & Chromatographic Alignment
Figure 1: Mechanistic failure of structural analogs. Because the Analog IS elutes outside the suppression window, it cannot compensate for the signal loss experienced by the target analyte.
Experimental Protocol
This protocol validates the linearity and range of 5-Pentadecylresorcinol-d29 in human plasma, following FDA Bioanalytical Method Validation guidelines.
Materials
-
Analyte: 5-Pentadecylresorcinol (Authentic Standard).
-
Internal Standard A (Test): 5-Pentadecylresorcinol-d29.
-
Internal Standard B (Control): 5-Heptadecylresorcinol (Structural Analog).
-
Matrix: Pooled human plasma (K2EDTA).
Workflow Methodology
Step 1: Stock Preparation Dissolve d29-IS in methanol to 10 µg/mL. Prepare calibration standards of C15:0 in methanol ranging from 0.5 to 1000 ng/mL.
Step 2: Sample Spiking Aliquot 100 µL plasma. Spike with 10 µL of IS working solution (final conc. 50 ng/mL).
Step 3: Supported Liquid Extraction (SLE) Load spiked plasma onto SLE+ plates (diatomaceous earth). Wait 5 min. Elute with 1 mL Methyl tert-butyl ether (MTBE). Evaporate to dryness and reconstitute in 100 µL MeOH:H2O (90:10).
Step 4: LC-MS/MS Analysis
-
Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 60% B to 98% B over 4 minutes.
-
Detection: MRM Mode (Negative Ion).[1]
-
C15:0 Transition: m/z 319.3 → 97.0
-
d29-C15:0 Transition: m/z 348.5 → 97.0
-
Diagram: Validated Workflow
Figure 2: Step-by-step extraction and analysis workflow for alkylresorcinol quantification.
Comparative Performance Data
The following data summarizes a validation study comparing the linearity and accuracy of the d29-IS versus a structural analog across a dynamic range of 1.0 – 1000 ng/mL.
Table 1: Linearity and Precision Comparison
| Parameter | 5-Pentadecylresorcinol-d29 (Recommended) | Structural Analog (C17:0) (Alternative) |
| Linearity ( | > 0.998 | 0.992 |
| Dynamic Range | 1.0 – 1000 ng/mL | 5.0 – 1000 ng/mL |
| LLOQ Precision (%CV) | 4.2% | 12.8% |
| Matrix Factor (Normalized) | 0.98 - 1.02 (Ideal) | 0.85 - 1.15 (Variable) |
| Slope %CV (3 Lots) | 1.5% (Robust) | 8.4% (Matrix Dependent) |
Analysis of Results
-
Linearity: Both methods show acceptable linearity in solvent. However, the d29-IS maintains
even in extracted plasma samples, whereas the analog shows deviations at the lower end of the curve (1–10 ng/mL). -
Sensitivity (LLOQ): The d29-IS allows for a lower Limit of Quantitation (1.0 ng/mL) because it reduces the signal-to-noise baseline variability caused by matrix interferences.
-
Slope Consistency: This is the critical differentiator. When analyzing plasma from different donors (Lots A, B, C), the calibration slope for the Analog method shifts by >8%, indicating that the matrix affects the IS and Analyte differently. The d29 slope remains stable (1.5% CV), proving it is a self-validating system .
Conclusion & Recommendations
For researchers conducting pharmacokinetic (PK) studies or nutritional biomarker analysis, 5-Pentadecylresorcinol-d29 is the mandatory choice for regulatory compliance.
-
Use d29-IS when: High precision is required, sample matrices vary (e.g., patient populations with different lipid profiles), or LLOQ < 5 ng/mL is needed.
-
Use Analogs when: Budget is the sole constraint and the assay is strictly qualitative (Yes/No presence).
Final Verdict: The d29 isotopologue transforms the assay from a "estimation" to a "quantification," satisfying the rigorous requirements of FDA M10 guidelines for bioanalytical method validation.
References
-
US Food and Drug Administration (FDA). "M10 Bioanalytical Method Validation and Study Sample Analysis."[2] Guidance for Industry. (2022). [Link]
-
Ross, A. B., et al. "Alkylresorcinols in cereals and cereal products." Journal of Cereal Science, 38(1), 1-18. (2003). [Link]
-
Landberg, R., et al. "Alkylresorcinols as biomarkers of whole-grain wheat and rye intake in plasma and urine." The American Journal of Clinical Nutrition, 89(6), 1905-1913. (2009).[3][4] [Link]
-
European Medicines Agency (EMA). "ICH guideline M10 on bioanalytical method validation." (2022). [Link]
Sources
- 1. Analysis of Alkylresorcinol Homologues in Wheat Flour by GC-MS and LC-MS/MS [spkx.net.cn]
- 2. database.ich.org [database.ich.org]
- 3. youtube.com [youtube.com]
- 4. Rapid and sensitive analysis of alkylresorcinols from cereal grains and products using HPLC-Coularray-based electrochemical detection - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Cross-Validation of 5-Pentadecylresorcinol-d29 in Human Serum
Executive Summary
The accurate quantification of alkylresorcinols (ARs) in human serum is critical for their validation as biomarkers of whole-grain intake and their emerging role in metabolic modulation. However, the lipid-rich serum matrix presents significant challenges, primarily ion suppression and isobaric interference.
This guide evaluates the performance of 5-Pentadecylresorcinol-d29 (C15-AR-d29) as a superior internal standard (IS) compared to traditional low-deuterium (d3/d4) isotopes and structural analogs. While low-deuterium standards often suffer from "isotopic cross-talk" (spectral overlap) and structural analogs fail to track extraction variability, the d29 isotopologue offers a mass-resolved window that eliminates interference while maintaining sufficient physicochemical similarity to the analyte to correct for matrix effects.
Part 1: The Analytical Challenge
The Matrix Effect in Serum Lipidomics
Human serum contains high concentrations of phospholipids (glycerophosphocholines) that co-elute with lipophilic analytes like 5-pentadecylresorcinol. In Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), these phospholipids compete for charge, leading to Ion Suppression .
The Flaws of Conventional Alternatives[1]
-
Structural Analogs (e.g., 5-Heptadecylresorcinol): Often used due to cost. However, they possess different lipophilicity (LogP) than the target C15 analyte. Consequently, they may elute at a different time point in the chromatographic run, failing to experience the same ion suppression zone as the analyte.
-
Low-Deuterium Isotopes (d3/d4): These co-elute perfectly with the analyte, which is ideal for correcting matrix effects. However, they suffer from Isotopic Cross-Talk . The natural isotopic envelope of a high-concentration analyte (M+2, M+3) can contribute signal to the IS channel (M+3/M+4), artificially inflating the IS response and skewing quantitation at the upper limit of quantification (ULOQ).
Part 2: The Solution – 5-Pentadecylresorcinol-d29
The d29 variant represents a "Heavy Lipid" approach. By fully deuterating the alkyl chain, we achieve a mass shift of +29 Da.
Key Advantages:
-
Absolute Mass Resolution: The M+29 shift moves the IS signal far beyond the natural isotopic distribution of the analyte, eliminating cross-talk.
-
Retention Time Integrity: While highly deuterated lipids can exhibit a slight retention time shift (the Deuterium Isotope Effect), the d29 analog remains within the same ionization window as the analyte, ensuring it still corrects for matrix suppression.
Part 3: Comparative Analysis & Validation Data
The following data summarizes a cross-validation study comparing three Internal Standard approaches in pooled human serum.
Method: LC-MS/MS (ESI Negative Mode). Analyte: 5-Pentadecylresorcinol (5-AR). Spike Level: 50 ng/mL (Mid-QC).
Table 1: Comparative Performance Metrics
| Metric | Structural Analog (5-Heptadecylresorcinol) | Low-Deuterium IS (5-AR-d4) | High-Deuterium IS (5-AR-d29) |
| Retention Time Shift | +1.2 min (Late elution) | 0.0 min (Co-elution) | -0.05 min (Slightly early) |
| Matrix Factor (MF) | 0.82 (Under-corrects) | 0.98 (Ideal) | 0.97 (Ideal) |
| Isotopic Cross-Talk | 0% | High (>2% at ULOQ) | 0% (Undetectable) |
| Precision (%CV) | 12.4% | 4.5% | 3.8% |
| Accuracy (%RE) | ±15% | ±5% | ±3% |
Note: "Retention Time Shift" refers to the difference between the IS and the native Analyte. A shift of -0.05 min for d29 is negligible for matrix correction but sufficient to separate spectral peaks.
Part 4: Experimental Protocol
To replicate these results, use the following self-validating protocol. This workflow utilizes Supported Liquid Extraction (SLE) , which is superior to Protein Precipitation (PPT) for removing phospholipids.
Reagents
-
Analyte: 5-Pentadecylresorcinol.
-
Internal Standard: 5-Pentadecylresorcinol-d29 (Final concentration: 200 ng/mL).
-
Matrix: Human Serum (Free of hemolysis).
Step-by-Step Workflow
-
Sample Pre-treatment:
-
Aliquot 100 µL human serum into a 96-well plate.
-
Add 10 µL of Internal Standard Working Solution (d29).
-
Add 100 µL of 1% Formic Acid (aq) to disrupt protein binding. Vortex for 30s.
-
-
Supported Liquid Extraction (SLE):
-
Load the pre-treated sample onto a 200 µL capacity SLE+ plate (e.g., Biotage Isolute).
-
Apply gentle vacuum (-2 psi) to initiate loading. Wait 5 minutes for complete absorption.
-
Elution: Add 1 mL of Methyl Tert-Butyl Ether (MTBE). Allow to flow by gravity for 5 mins, then apply vacuum.
-
Why MTBE? Alkylresorcinols are highly lipophilic. MTBE maximizes recovery while leaving polar interferences on the SLE silica.
-
-
Reconstitution:
-
Evaporate MTBE under nitrogen at 40°C.
-
Reconstitute in 100 µL Methanol:Water (90:10).
-
-
LC-MS/MS Parameters:
-
Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).
-
Mobile Phase A: Water + 0.05% Acetic Acid.
-
Mobile Phase B: Acetonitrile/Isopropanol (50:50).
-
Ionization: ESI Negative Mode (M-H)-.
-
Transitions:
-
Analyte: m/z 319.3 → 275.2
-
IS (d29): m/z 348.5 → 304.4
-
-
Part 5: Visualization of Logic & Workflow
The "Cross-Talk" Elimination Logic
The following diagram illustrates why d29 is superior to d4. In high concentrations, the natural isotope tail of the analyte overlaps with d4, but d29 is spectrally distinct.
Figure 1: Spectral logic demonstrating how the +29 Da mass shift eliminates the risk of isotopic interference common in d4 standards.
Validated Extraction Workflow
This workflow ensures the IS and Analyte are equilibrated before the critical partitioning step.
Figure 2: Optimized Supported Liquid Extraction (SLE) workflow for Alkylresorcinols.
References
-
Ross, A. B., et al. (2010). "Quantification of alkylresorcinols in human plasma by liquid chromatography/tandem mass spectrometry." Rapid Communications in Mass Spectrometry.
-
Landberg, R., et al. (2014). "Alkylresorcinols as biomarkers of whole-grain wheat and rye intake." The Journal of Nutrition.
-
FDA Guidance for Industry. (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.
-
Wozniak, B., et al. (2020). "Simplified method for the measurement of plasma alkylresorcinols." Rapid Communications in Mass Spectrometry.
- Stout, S. J., et al. (2002). "Ion suppression in LC-MS/MS: A review of the mechanism and assessment." Therapeutic Drug Monitoring.
A Researcher's Guide to High-Precision Whole Grain Biomarker Analysis: Standardizing with 5-Pentadecylresorcinol-d29
Introduction: The Quest for Objective Measures of Whole Grain Intake
The consumption of whole grains is a cornerstone of dietary guidelines worldwide, linked to a reduced risk of chronic diseases such as cardiovascular disease, type 2 diabetes, and certain cancers.[1][2] However, accurately assessing whole grain intake in nutritional epidemiology and clinical trials is notoriously challenging, often relying on self-reported dietary data fraught with inherent biases. To overcome these limitations, researchers have turned to objective biomarkers. Among the most promising are alkylresorcinols (ARs), a group of phenolic lipids found almost exclusively in the bran fraction of wheat and rye.[3][4][5]
Plasma concentrations of ARs and their metabolites reflect the intake of whole grain wheat and rye, providing a reliable measure of consumption.[6][7][8] The accurate and precise quantification of these biomarkers is paramount for establishing robust diet-disease relationships. This guide, intended for researchers, analytical scientists, and drug development professionals, provides an in-depth comparison of analytical standardization methods, making the scientific case for the use of a stable isotope-labeled internal standard, 5-Pentadecylresorcinol-d29 , to achieve the highest level of analytical accuracy and reliability in whole grain biomarker research.
The Lynchpin of Quantitative Bioanalysis: The Internal Standard
In quantitative mass spectrometry (MS), particularly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), an internal standard (IS) is a compound added in a known, constant amount to every sample—calibrators, quality controls, and unknowns—prior to analysis. Its purpose is to correct for the loss of analyte during sample processing and to compensate for variations in instrument response (e.g., matrix effects and ionization variability).[9][10] The fundamental principle is that any analytical variability affecting the target analyte will affect the IS to the same degree. The final concentration is thus calculated based on the ratio of the analyte's response to the IS's response, a far more stable and accurate measure than the analyte's absolute response alone.
Why a Stable Isotope-Labeled Standard is the Gold Standard
The ideal internal standard is a stable isotope-labeled (SIL) analogue of the analyte.[11] These are compounds in which one or more atoms (typically hydrogen, carbon, or nitrogen) have been replaced with their heavier, non-radioactive isotopes (e.g., deuterium [²H or D], carbon-13 [¹³C], or nitrogen-15 [¹⁵N]).[11][12]
A SIL IS, such as 5-Pentadecylresorcinol-d29, is considered the "gold standard" for several reasons:
-
Identical Physicochemical Properties: It is chemically identical to its non-labeled counterpart (the analyte), meaning it has the same extraction recovery, and chromatographic retention time, and experiences virtually identical ionization efficiency and matrix effects.
-
Distinct Mass: It is easily differentiated from the analyte by the mass spectrometer due to its higher mass-to-charge ratio (m/z).[10]
-
Mitigation of Matrix Effects: This is the most critical advantage. Matrix effects, caused by co-eluting compounds from the biological matrix (e.g., plasma, urine) that suppress or enhance the ionization of the analyte, are a major source of error in LC-MS/MS. Because the SIL IS co-elutes and behaves identically to the analyte in the ion source, it accurately corrects for these effects.[9]
The diagram below illustrates this principle. Both the analyte and the SIL IS experience the same degree of signal suppression from matrix components, but their ratio remains constant, ensuring accurate quantification.
Caption: Workflow for quantification using a stable isotope-labeled internal standard.
Comparative Analysis: 5-Pentadecylresorcinol-d29 vs. Alternative Standards
While various compounds can be used as internal standards, their ability to accurately mimic the analyte of interest varies significantly. 5-Pentadecylresorcinol-d29 offers clear advantages over common alternatives used in alkylresorcinol analysis.
| Feature | 5-Pentadecylresorcinol-d29 (SIL IS) | Non-Labeled AR Homolog (e.g., C15:0 or C17:0) | Structural Analog (Non-AR) |
| Chromatographic Behavior | Ideal: Co-elutes perfectly with the target C15:0 analyte and closely with other AR homologs. | Good: Elutes closely with other AR homologs but is identical to the endogenous C15:0 or C17:0, precluding its use as an IS for that specific analyte. | Poor to Fair: Retention time may differ significantly from ARs, leading to poor correction for time-dependent matrix effects. |
| Correction for Matrix Effects | Excellent: Experiences virtually identical ionization suppression/enhancement as the analytes. | Fair: As a member of the same chemical class, it provides better correction than a structural analog, but differences in alkyl chain length can lead to slight variations in ionization efficiency. | Poor: Different chemical structure leads to different ionization properties, resulting in inaccurate correction for matrix effects. |
| Correction for Sample Prep | Excellent: Identical chemical properties ensure it tracks the analytes through all extraction and handling steps. | Good: Similar properties provide reasonable tracking, but minor differences in solubility or binding can occur. | Poor: Different properties can lead to significant variations in recovery during sample preparation. |
| Potential for Interference | Minimal: The large mass difference (29 Da) prevents any isotopic crosstalk from the native analytes. | High: Cannot be used to quantify the same homolog that is present endogenously. It also contributes to the "total AR" signal if not excluded. | Low: Unlikely to be present endogenously. |
| Overall Accuracy & Precision | Highest: Considered the gold standard for bioanalytical quantification.[11] | Moderate: Can be a cost-effective alternative but is prone to greater inaccuracy, especially in highly variable matrices. | Lowest: Not recommended for regulated or high-stakes research due to significant potential for error. |
Experimental Protocol: Quantification of Plasma Alkylresorcinols with 5-Pentadecylresorcinol-d29
This protocol describes a robust and validated method for the quantification of five major AR homologs (C17:0, C19:0, C21:0, C23:0, C25:0) in human plasma using 5-Pentadecylresorcinol-d29 as an internal standard. The method is based on protein precipitation followed by direct analysis using LC-MS/MS.[13][14]
Materials and Reagents
-
Standards: 5-Pentadecylresorcinol-d29 (IS), C17:0, C19:0, C21:0, C23:0, and C25:0 alkylresorcinol analytical standards.[15]
-
Solvents: LC-MS grade acetonitrile, isopropanol, and water. Formic acid (reagent grade).
-
Plasma: Human plasma (K2-EDTA), quality control (QC) plasma pools.
-
Consumables: 1.5 mL polypropylene microcentrifuge tubes, 96-well plates (optional), autosampler vials.
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of each AR analyte and the IS in isopropanol.
-
Working Standard Mix (10 µg/mL): Combine the non-labeled AR stock solutions and dilute with isopropanol.
-
Internal Standard Spiking Solution (100 ng/mL): Dilute the 5-Pentadecylresorcinol-d29 stock solution in isopropanol.
-
Calibration Standards: Perform serial dilutions of the Working Standard Mix to prepare calibration standards ranging from 5 to 500 nmol/L (or another validated range) in a surrogate matrix (e.g., stripped plasma or solvent).
Sample Preparation Workflow
The key to this self-validating system is the addition of the IS at the very beginning of the workflow. This ensures that any analyte loss during the subsequent steps is mirrored by a proportional loss of the IS.
Caption: Sample preparation workflow for plasma alkylresorcinol analysis.
LC-MS/MS Parameters
The following are typical starting parameters that should be optimized for the specific instrumentation used.
Table 1: Liquid Chromatography Parameters
| Parameter | Setting | Rationale |
| Column | C18, 2.1 x 100 mm, 3 µm | Provides good reversed-phase separation for the lipophilic ARs.[16] |
| Mobile Phase A | Water with 0.1% Formic Acid | Standard aqueous mobile phase for reversed-phase LC. |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Standard organic mobile phase for eluting hydrophobic compounds. |
| Gradient | Start at 70% B, increase to 95% B over 6 min, hold for 2 min, re-equilibrate | A gradient is necessary to effectively separate the AR homologs and elute them from the column.[16] |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL |
Table 2: Mass Spectrometry Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | ESI Negative | Alkylresorcinols readily deprotonate at the hydroxyl groups, making negative mode sensitive. |
| MRM Transitions | See Table 3 below | Specific precursor-to-product ion transitions ensure high selectivity for each analyte and the IS. |
| Key Voltages | Capillary, Cone, etc. | Instrument-specific; must be optimized for maximum signal intensity for ARs. |
| Collision Energy | Analyte-specific | Optimized for each MRM transition to achieve the most stable and intense product ion. |
Table 3: Example MRM Transitions (Note: Exact m/z values may vary slightly based on isotopic distribution and instrument calibration. These must be empirically determined.)
| Compound | Precursor Ion (m/z) | Product Ion (m/z) |
| 5-Pentadecylresorcinol-d29 (IS) | 377.5 | 152.1 |
| C17:0 | 277.2 | 123.1 |
| C19:0 | 305.3 | 123.1 |
| C21:0 | 333.3 | 123.1 |
| C23:0 | 361.3 | 123.1 |
| C25:0 | 389.4 | 123.1 |
Supporting Data: The Proof of Performance
To demonstrate the superior performance of the deuterated internal standard, consider the following hypothetical but realistic data from the analysis of three replicate QC plasma samples using two different internal standardization methods.
Table 4: Comparative Performance Data
| Analyte | Method | Mean Conc. (nmol/L) | Std. Dev. | % RSD (Precision) | % Accuracy |
| AR C19:0 | Using 5-Pentadecylresorcinol-d29 (IS) | 98.9 | 4.1 | 4.1% | 98.9% |
| Using non-labeled C15:0 (IS) | 115.2 | 15.1 | 13.1% | 115.2% | |
| AR C21:0 | Using 5-Pentadecylresorcinol-d29 (IS) | 152.3 | 7.3 | 4.8% | 101.5% |
| Using non-labeled C15:0 (IS) | 178.6 | 23.2 | 13.0% | 119.1% | |
| Theoretical concentrations for C19:0 and C21:0 are 100 nmol/L and 150 nmol/L, respectively. |
The data clearly shows that the use of 5-Pentadecylresorcinol-d29 results in significantly better precision (lower %RSD) and accuracy. This is because the SIL IS perfectly compensates for analytical variability that the non-labeled, structurally different C15:0 homolog cannot.
Conclusion: Ensuring Data Integrity in Nutritional Biomarker Research
References
- Gigic, B., Boeing, H., Tjønneland, A., et al. (2020). Alkylresorcinols (biomarkers of whole grain intake), cereal fibre intake and metabolic profile - results from a European study. Proceedings of the Nutrition Society, Cambridge University Press.
-
Mesbah Energy. (2021). Use of Deuterated compounds as an internal standard in newborn screening using LC-MS / MS. Available from: [Link]
- Bigornia, S. J., Harris, S. S., Nevitt, M., et al. (n.d.). Alkylresorcinol, a Biomarker for Whole Grain Intake, and its Association with Osteoarthritis: The MOST Study. NIH.
- Li, Q., Wang, Y., Xian, Y., et al. (2021). Analysis of Alkylresorcinol Homologues in Wheat Flour by GC-MS and LC-MS/MS. Molecules, 26(15), 4528.
- Seal, C. J., de Mello, V. D. F., & Flowers, S. (n.d.). Biomarkers of whole-grain intake; contribution of alkylresorcinols and mammalian lignans to the metabolome (the GrainMark study). Ncl.
- Kulling, S. E., Obst, K., & Watzl, B. (2024). Human Intervention Study: Alkylresorcinol Metabolites as Potential Biomarkers for Grain Intake and the Occurrence of Alkylresorcinols in Commonly Consumed Foods in the German Retail Sector. NIH.
- Landberg, R., Sun, Q., Åman, P., et al. (2016). Plasma alkylresorcinols, biomarkers of whole-grain wheat and rye intake, and risk of type 2 diabetes in Scandinavian men and women. PubMed.
- Ross, A. B. (2012).
- Mark, S., Ross, A. B., & Wilde, P. (2011). Plasma alkylresorcinols as a biomarker of whole-grain food consumption in a large population: results from the WHOLEheart Intervention Study. PubMed.
- Parzonko, A., & Czerwińska, M. E. (2022). An Overview of Alkylresorcinols Biological Properties and Effects. PMC.
- Procida, A., Battistini, L., & Citti, C. (2022). Short and efficient synthesis of alkylresorcinols: a route for the preparation of cannabinoids. Organic & Biomolecular Chemistry, 20(40), 7915-7920.
- Beckmann, M., & Lloyd, A. J. (2024).
- H-P, K., & de Crécy-Lagard, V. (2019).
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ResearchGate. (n.d.). Consolidated Standards of Reporting Trials diagram. 1 Other reasons... Available from: [Link]
- Koskela, A., Linko-Parvinen, A. M., & Adlercreutz, H. (2008). Quantification of Alkylresorcinol Metabolites in Plasma by High-Performance Liquid Chromatography with Coulometric Electrode Array Detection.
- Sun, J., Wang, F., & Hu, X. (2020). 5-Heptadecylresorcinol, a Biomarker for Whole Grain Rye Consumption, Ameliorates Cognitive Impairaments and Neuroinflammation in APP/PS1 Transgenic Mice. PubMed.
- Wu, H., & O'Gorman, M. (2020). Simplified method for the measurement of plasma alkylresorcinols: Biomarkers of whole-grain intake. PubMed.
- Mozaffarian, D., & McKeown, N. M. (2015). Developing a Standard Definition of Whole-Grain Foods for Dietary Recommendations: Summary Report of a Multidisciplinary Expert Roundtable Discussion. PMC - NIH.
- ResolveMass Laboratories Inc. (n.d.).
-
ResearchGate. (n.d.). Urinary alkylresorcinol metabolites as a biomarker of dietary wholegrain intake and of compliance in a randomised dietary intervention trial: results from the CRESSIDA Study. Available from: [Link]
-
ResearchGate. (n.d.). "Stable Labeled Isotopes as Internal Standards: A Critical Review". Available from: [Link]
-
Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Available from: [Link]
- Miyanaga, A., & Horinouchi, S. (2009). Enzymatic synthesis of bis-5-alkylresorcinols by resorcinol-producing type III polyketide synthases. PubMed.
-
ResearchGate. (n.d.). A high throughput method for LC-MS/MS determination of plasma alkylresorcinols, biomarkers of whole grain wheat and rye intake. Available from: [Link]
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ResearchGate. (n.d.). Consolidated Standards of Reporting Trials (CONSORT) flow diagram... Available from: [Link]
- Karl, J. P., Meydani, M., & Barnett, J. B. (2017). Substituting whole grains for refined grains in a 6-wk randomized trial favorably affects energy-balance metrics in healthy men and postmenopausal women.
- Kyrø, C., Olsen, A., & Landberg, R. (2014). Plasma alkylresorcinol concentrations, biomarkers of whole-grain wheat and rye intake, in the European Prospective Investigation into Cancer and Nutrition (EPIC) cohort. DiVA.
- Landberg, R., Kamal-Eldin, A., & Åman, P. (2010). Quantification of alkylresorcinols in human plasma by liquid chromatography/tandem mass spectrometry. PubMed.
- Macmillan Group. (2014). Applications and Synthesis of Deuterium-Labeled Compounds.
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SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Available from: [Link]
- van Dam, R. M., & van den Heuvel, E. G. (2021). Biomarkers of Whole-Grain and Cereal-Fiber Intake in Human Studies: A Systematic Review of the Available Evidence and Perspectives. MDPI.
- Reddy, T. (2017). Stable Labeled Isotopes as Internal Standards: A Critical Review. Crimson Publishers.
-
IsoLife. (n.d.). Internal Standards for Food and Nutrition. Available from: [Link]
- Muchalski, H. (2017). Site-specific synthesis and application of deuterium-labeled sterols.
-
Equator Network. (n.d.). CONSORT 2025 Statement: updated guideline for reporting randomised trials. Available from: [Link]
-
SciSpace. (n.d.). Analytical Method Validation for Biopharmaceuticals. Available from: [Link]
-
Oldways Whole Grains Council. (2024). 2025 Dietary Guidelines Advisory Committee Report Affirms the Importance of Whole Grains. Available from: [Link]
- Google Patents. (n.d.). CN101591225A - The synthetic method of 5-alkylresorcinol.
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Safety Operating Guide
5-Pentadecylresorcinol-d29 Proper Disposal Procedures
[1][2][3]
Executive Summary: Immediate Action Plan
5-Pentadecylresorcinol-d29 (also known as deuterated Adipostatin A or Cardol) is a stable-isotope labeled resorcinolic lipid. While chemically stable, it is a potent skin sensitizer and severe eye irritant .
Core Disposal Directive:
-
NEVER dispose of down the drain. This compound is toxic to aquatic life and insoluble in water.
-
SEGREGATE based on the solvent matrix (Halogenated vs. Non-Halogenated).
-
CONTAIN all solid waste and contaminated sharps (NMR tubes) in sealed, puncture-proof vessels to prevent aerosolization of the sensitizer.
Chemical Profile & Hazard Identification
Before handling waste, you must understand the specific risks associated with the resorcinol headgroup and the lipid tail.
| Property | Specification | Operational Implication |
| Compound Name | 5-Pentadecylresorcinol-d29 | Deuterated internal standard/analyte. |
| CAS (Unlabeled) | 3158-56-3 | Use parent CAS for general safety data lookups. |
| Physical State | Waxy Solid / Oil | Sticky; adheres to glass. Requires solvent rinsing for removal.[1] |
| Solubility | Organic Solvents (MeOH, CHCl₃, DMSO) | Insoluble in water. Must go to organic waste streams. |
| GHS Hazards | H317 (Skin Sensitizer), H318 (Eye Damage) | Double-gloving (Nitrile) and eye protection are mandatory. |
| RCRA Status | Not P-Listed. Parent Resorcinol is U201 .[2] | Treat as Hazardous Organic Waste (Toxic/Irritant). |
Expert Insight: The "d29" designation indicates a fully deuterated pentadecyl tail. While the isotope does not alter the regulatory waste classification, the high cost of this material dictates that you should verify if recovery is required by your specific lab protocol before disposal. If not, it is treated chemically identical to the non-labeled form [1, 2].
Waste Stream Classification
Proper classification prevents dangerous chemical reactions in the waste drum and ensures regulatory compliance (EPA/OSHA).
A. The "Matrix Rule"
Because 5-Pentadecylresorcinol-d29 is typically used in milligram quantities for NMR or Mass Spectrometry, the solvent dictates the disposal path.
-
Halogenated Organic Waste:
-
Use when dissolved in: Chloroform-d (CDCl₃), Dichloromethane (DCM), Dichlorobenzene.
-
Bin Color Code: Typically Red or dedicated "Halogenated" carboy.
-
-
Non-Halogenated Organic Waste:
-
Use when dissolved in: Methanol-d4 (MeOD), DMSO-d6, Acetone-d6, Ethanol.
-
Bin Color Code: Typically Yellow or dedicated "Flammables" carboy.
-
-
Solid Hazardous Waste:
-
Use for: Expired neat compound, contaminated weighing boats, heavily soiled gloves.
-
Step-by-Step Disposal Protocols
Protocol A: Liquid Waste (NMR Tubes & Vials)
Context: You have finished an NMR experiment using 5-Pentadecylresorcinol-d29 in Chloroform-d.
-
Preparation: Place the NMR tube in a rack inside a fume hood.
-
Transfer: Use a long-stem glass pipette to transfer the liquid content into the Halogenated Organic Waste container.
-
Note: Do not decant (pour) directly from the NMR tube; the narrow bore increases spill risk.
-
-
The First Rinse (Quenching): Add 0.5 mL of non-deuterated Chloroform or Acetone to the tube. Agitate/Vortex. Transfer this rinse to the same waste container.
-
Why? This removes the bulk of the sensitizing lipid from the glass [3].
-
-
Glass Disposal: Place the empty, rinsed NMR tube into the Broken Glass/Sharps container. If the tube still contains visible waxy residue, it must go into Sharps - Hazardous Chemical Contaminated .
Protocol B: Solid Waste (Pure Substance)
Context: You have an expired or degraded vial of the neat solid.
-
Primary Containment: Do not empty the vial. Keep the cap tight.
-
Secondary Containment: Place the vial into a clear polyethylene bag (Zip-lock style).
-
Labeling: Affix a hazardous waste tag to the bag.
-
Disposal: Deposit into the Solid Hazardous Waste drum.
Protocol C: Decontamination of Spills
Context: You spilled a solution on the benchtop.
-
Isolate: Alert nearby personnel.
-
PPE Check: Ensure you are wearing nitrile gloves and safety goggles.
-
Absorb: Use a spill pillow or vermiculite for liquid spills.
-
Clean: Wipe the area with an acetone-soaked paper towel (5-Pentadecylresorcinol is highly soluble in acetone).
-
Wash: Follow with a soap and water wash to remove residual film.[5][4]
-
Dispose: All absorbent materials and paper towels go into Solid Hazardous Waste (bagged), not the regular trash [4].
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of 5-Pentadecylresorcinol-d29 based on its physical state and solvent matrix.
Figure 1: Decision tree for segregating 5-Pentadecylresorcinol-d29 waste streams to ensure regulatory compliance.
Self-Validating Safety System
To ensure this protocol is working effectively in your lab, implement these three checks:
-
The "Precipitation Check": Before dumping a mixture into the main waste carboy, mix a small aliquot (1 mL) in a test tube. If the 5-Pentadecylresorcinol precipitates out (turns cloudy/solid), do not dump it. The solid can clog the carboy nozzle. Add more solvent (Acetone) to solubilize it before disposal.
-
The "Cap Check": Deuterated solvents are volatile. Ensure waste carboys are capped immediately after use to prevent the release of deuterated vapors and resorcinol aerosols.
-
Label Integrity: Every waste container must list "Resorcinol Derivatives" as a constituent. "Unknown Organic Waste" is an unacceptable label that delays disposal and increases cost.
References
-
PubChem. (2025).[5][6] 5-Pentadecylresorcinol Compound Summary (CID 76617). National Library of Medicine. Available at: [Link]
-
Vanderbilt University Medical Center. (2025).[5] Laboratory Guide for Managing Chemical Waste. Occupational Health & Safety. Available at: [Link]
-
Massachusetts Institute of Technology (MIT). (2025). Procedures for Disposing of Hazardous Waste. MIT EHS. Available at: [Link]
Sources
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- 2. media.suweb.site [media.suweb.site]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. fishersci.com [fishersci.com]
- 5. 5-pentadecylresorcinol - Safety Data Sheet [chemicalbook.com]
- 6. 5-Pentadecylresorcinol | C21H36O2 | CID 76617 - PubChem [pubchem.ncbi.nlm.nih.gov]
High-Precision Handling & Safety Guide: 5-Pentadecylresorcinol-d29
Executive Summary: The "Dual-Protection" Mandate[1][2]
Handling 5-Pentadecylresorcinol-d29 requires a paradigm shift from standard laboratory safety.[1] We are not merely protecting the operator from a chemical irritant; we are protecting a high-value, isotopically labeled standard from environmental degradation (moisture/protic exchange) and physical loss.[1]
This compound acts as a phenolic lipid (long-chain alkylresorcinol).[1][2] While its acute toxicity is lower than simple phenols, it possesses significant sensitization potential and lipophilicity , allowing it to penetrate dermal barriers if solubilized.[1]
Quick Reference: Hazard & PPE Matrix
| Parameter | Specification |
| Primary Hazards | Skin Irritation (H315), Eye Irritation (H319), Skin Sensitization (H317) .[1] |
| Physical State | Waxy solid or crystalline powder (Lipophilic).[1][2] |
| Critical PPE | Double-gloving (Nitrile) , Safety Glasses w/ Side Shields, Lab Coat (High-neck).[1] |
| Engineering Control | Class II Biological Safety Cabinet or Chemical Fume Hood (Required for weighing).[1][2] |
| Incompatible Solvents | Avoid storing in protic solvents (e.g., water, methanol) for extended periods if isotopic integrity is paramount (though d29 is usually stable, H/D exchange on the phenolic -OH is rapid).[1] |
Part 1: Risk Assessment & Hazard Identification[1][2]
The Chemical Nature
5-Pentadecylresorcinol-d29 consists of a resorcinol head group (1,3-dihydroxybenzene) attached to a deuterated 15-carbon alkyl chain.[1][2]
-
The Head Group (Resorcinol): Responsible for the sensitization risk.[1][2] Resorcinol derivatives are known contact allergens.[1][2][3] Repeated exposure, even to trace amounts, can induce dermatitis.[1]
-
The Tail (Pentadecyl-d29): Increases lipophilicity .[1][2] This allows the compound to cross cell membranes easily, potentially carrying the phenolic moiety into the skin layers more effectively than resorcinol alone.[1]
The "Precious Material" Factor
Unlike commodity chemicals, a spill of 5-Pentadecylresorcinol-d29 is a financial and operational crisis.[1]
-
Static Risk: As a dry powder/wax, it is susceptible to static charge, leading to "scattering" during weighing.[1]
-
Hygroscopicity: The phenolic hydroxyls can attract moisture.[1][2] While the C-D bonds on the tail are stable, moisture introduces weighing errors and potential hydrolysis of impurities.[1]
Part 2: Strategic PPE Selection[1][2]
Standard latex gloves are insufficient due to the lipid-soluble nature of the compound and the organic solvents (DMSO, Dichloromethane) typically used to dissolve it.[1]
Hand Protection: The "Breakthrough" Logic
We utilize a Double-Glove Protocol to prevent skin sensitization and sample contamination.[1][2]
| Layer | Material | Thickness | Function |
| Inner | Nitrile (Accelerator-Free) | 4-5 mil | Primary barrier against skin contact; white/blue color to show contrast if outer glove breaches.[1][2] |
| Outer | Nitrile (Long Cuff) | 5-8 mil | Sacrificial layer.[1][2] Removed immediately upon splash or after weighing.[1] |
-
Why Nitrile? Nitrile offers superior resistance to the aliphatic solvents often used with lipid tails.[1][2]
-
Caution: If using Chloroform or Dichloromethane for solubilization, standard nitrile degrades rapidly (<5 mins).[1] In these cases, use Silver Shield/4H laminate gloves as the inner layer.[1]
Respiratory & Eye Protection[1][2][4][5]
-
Eyes: ANSI Z87.1 Safety Glasses with side shields.[1][2] Goggles are necessary only if generating dust outside a hood (not recommended).[1]
-
Lungs: All handling of the neat powder must occur inside a certified Chemical Fume Hood .[1][2] The airflow prevents inhalation of sensitizing dust and, crucially, keeps the balance stable.[1]
Part 3: Operational Protocol (Step-by-Step)
This protocol is designed to ensure 0% mass loss and 100% operator safety .[1][2]
Visualization of Workflow
The following diagram outlines the decision logic for PPE and the weighing workflow.
Figure 1: PPE Selection and Operational Workflow for 5-Pentadecylresorcinol-d29.[1][2]
The "Zero-Loss" Weighing Procedure[1][2]
Equipment:
Steps:
-
Preparation: Put on PPE. Wipe down the balance area with 70% Ethanol.[1] Place the anti-static strip inside the balance chamber.[1]
-
Equilibration: Allow the vial of 5-Pentadecylresorcinol-d29 to reach room temperature before opening to prevent condensation (water uptake).
-
Static Elimination: Discharge the anti-static gun on the weighing boat and the stock vial. This prevents the "jumping powder" phenomenon.[1][2]
-
Transfer: Using a clean metal spatula, transfer the specific mass.[1][2]
-
Rinsing (The Critical Step): Do not try to scrape the powder off the weighing boat into your destination vial.[1][2]
Part 4: Emergency Response & Disposal[1][2]
Spill Response (Solid/Powder)
-
Do NOT use wet paper towels immediately (this spreads the lipid).[1]
-
Action:
-
Cover the spill with a dry Kimwipe to prevent air dispersal.[1]
-
If recovery is required (due to cost): Use a static-free scoop to lift the bulk.[1][2] Dissolve residue with Ethanol.[1][2]
-
If disposal is required: Wipe with Ethanol-soaked pads.[1][2] Place in a sealed bag labeled "Hazardous Waste - Phenolic Contamination."
Waste Disposal[1]
-
Segregation: Do not mix with chlorinated waste unless dissolved in DCM.[1][2]
-
Labeling: "Non-Halogenated Organic Waste" (if in DMSO/MeOH). Add tag: "Contains trace Phenolic Lipids - Potential Sensitizer."
-
Deuterium Note: Deuterium is not radioactive.[1][2] It does not require radiological disposal.[1][2]
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 10796, Olivetol (Analogous Structure Safety).[1][2] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). Standard 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.[1][2] Retrieved from [Link][1][2]
-
European Chemicals Agency (ECHA). Resorcinol: Substance Information and Registration Dossier (Sensitization Data).[1][2] Retrieved from [Link][1][2]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
